3,4-Dimethyl-3-phenylpentanoic acid
Description
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Properties
CAS No. |
2977-39-1 |
|---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
3,4-dimethyl-3-phenylpentanoic acid |
InChI |
InChI=1S/C13H18O2/c1-10(2)13(3,9-12(14)15)11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,14,15) |
InChI Key |
JRGNTPMLTUAAQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(CC(=O)O)C1=CC=CC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Structure, Synthesis, and Potential Applications of 3,4-Dimethyl-3-phenylpentanoic Acid
Abstract: This technical guide provides a comprehensive analysis of 3,4-Dimethyl-3-phenylpentanoic acid, a molecule of interest within the broader class of phenylalkanoic acids. We will dissect its core structural features, physicochemical properties, and propose a robust, well-reasoned synthetic pathway. Furthermore, this document outlines the expected analytical signatures for structural confirmation and explores the compound's potential as a versatile scaffold in medicinal chemistry and drug development. This guide is intended for researchers, chemists, and drug development professionals seeking a foundational understanding of this compound and its place within contemporary pharmaceutical design.
Part 1: Molecular Structure and Physicochemical Properties
The precise arrangement of atoms and functional groups in 3,4-Dimethyl-3-phenylpentanoic acid dictates its chemical behavior and potential biological activity. A thorough understanding of its structure is the cornerstone of any research or development effort.
IUPAC Nomenclature and Structural Identifiers
The molecule is systematically named 3,4-dimethyl-3-phenylpentanoic acid . Its identity is further codified by several key identifiers that ensure unambiguous reference in scientific literature and databases.[1]
| Identifier | Value | Source |
| Molecular Formula | C13H18O2 | PubChem[1] |
| Molecular Weight | 206.28 g/mol | PubChem[1] |
| CAS Number | 2977-39-1 | PubChem[1] |
| InChIKey | JRGNTPMLTUAAQJ-UHFFFAOYSA-N | PubChem[1] |
| Canonical SMILES | CC(C)C(C)(CC(=O)O)C1=CC=CC=C1 | PubChem[1] |
Core Structural Features
The structure of 3,4-Dimethyl-3-phenylpentanoic acid is characterized by several key features that influence its reactivity and potential for biological interactions:
-
Quaternary Carbon Center (C3): The carbon at the 3-position is a quaternary, non-chiral center bonded to a phenyl group, a methyl group, an isopropyl group (via C4), and the ethyl-acid moiety. This sterically hindered center provides a rigid anchor for the substituent groups.
-
Phenyl Group: The aromatic ring is a critical component, offering a site for pi-stacking interactions with biological targets and serving as a scaffold that can be functionalized to modulate activity.
-
Isopropyl Group: This bulky, lipophilic group contributes to the overall hydrophobicity of the molecule, which can be crucial for membrane permeability.
-
Carboxylic Acid Moiety: This functional group is a key hydrogen bond donor and acceptor, often essential for anchoring a molecule to the active site of an enzyme or receptor.
Caption: Core structural features of 3,4-Dimethyl-3-phenylpentanoic acid.
Physicochemical Data Summary
Computational models provide valuable estimates of the molecule's physical properties, which are essential for predicting its behavior in various experimental and biological systems.
| Property | Predicted Value | Method |
| XLogP3 | 3.3 | XLogP3[1] |
| Topological Polar Surface Area | 37.3 Ų | Cactvs[1] |
| Heavy Atom Count | 15 | PubChem[1] |
| Rotatable Bond Count | 3 | Cactvs[1] |
| Hydrogen Bond Donor Count | 1 | Cactvs[1] |
| Hydrogen Bond Acceptor Count | 2 | Cactvs[1] |
Part 2: A Proposed Synthetic Pathway
Retrosynthetic Analysis
Our strategy hinges on constructing the key C-C bonds to form the quaternary center. A logical disconnection breaks the bond between the carbonyl carbon and the alpha-carbon, suggesting an intermediate ester or nitrile that can be hydrolyzed. This intermediate can be formed via the addition of a nucleophile to a sterically hindered ketone.
Caption: Retrosynthetic analysis for 3,4-Dimethyl-3-phenylpentanoic acid.
Proposed Step-by-Step Protocol
This protocol is based on a Reformatsky reaction, a classic method for forming β-hydroxy esters, followed by dehydration and reduction, and concluding with hydrolysis. The causality behind each step is critical for success.
Step 1: Synthesis of 3-Methyl-3-phenyl-2-butanone (Intermediate)
-
Rationale: The foundational ketone is best prepared via a Friedel-Crafts-type acylation. However, to avoid rearrangement, an alternative is the reaction of a tertiary alcohol with an acylating agent under specific conditions.
-
Procedure: a. To a cooled (0 °C) solution of 2-phenyl-2-propanol in a suitable solvent like dichloromethane, add a Lewis acid catalyst (e.g., BF₃·OEt₂). b. Slowly add acetic anhydride. The Lewis acid activates the anhydride, facilitating acylation at the benzylic position followed by rearrangement to form the target ketone. c. Monitor the reaction by TLC. Upon completion, quench with a saturated aqueous solution of NaHCO₃. d. Extract the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting ketone by column chromatography.
Step 2: Reformatsky Reaction to form Ethyl 3,4-dimethyl-3-phenylpentanoate
-
Rationale: The Reformatsky reaction is chosen over a Grignard reaction to avoid self-condensation of the enolizable ester. Zinc activation creates an organozinc nucleophile that adds efficiently to the sterically hindered ketone.
-
Procedure: a. In a flame-dried, three-necked flask under a nitrogen atmosphere, add activated zinc dust and a crystal of iodine to dry benzene or THF. b. Add a solution of ethyl bromoacetate and the ketone from Step 1 to the flask. c. Gently heat the mixture to initiate the reaction, as evidenced by the disappearance of the iodine color and gentle reflux. Maintain reflux until the zinc is consumed. d. Cool the reaction mixture and hydrolyze by slowly adding 10% H₂SO₄. e. Separate the organic layer, extract the aqueous layer with ether, combine organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. The crude product is a β-hydroxy ester. f. Dehydrate the β-hydroxy ester using a mild acid catalyst (e.g., p-toluenesulfonic acid) with azeotropic removal of water to yield the α,β-unsaturated ester. g. Reduce the double bond via catalytic hydrogenation (e.g., H₂, Pd/C) to yield the saturated ester, Ethyl 3,4-dimethyl-3-phenylpentanoate. Purify by vacuum distillation.
Step 3: Hydrolysis to 3,4-Dimethyl-3-phenylpentanoic acid
-
Rationale: Basic saponification is a robust method for hydrolyzing the ester to the final carboxylic acid salt, followed by acidification.
-
Procedure: a. Dissolve the purified ester from Step 2 in a mixture of ethanol and water. b. Add an excess of potassium hydroxide (KOH) and reflux the mixture for several hours until TLC indicates the disappearance of the starting material. c. Cool the solution and remove the ethanol under reduced pressure. d. Dilute the remaining aqueous solution with water and wash with ether to remove any non-acidic impurities. e. Acidify the aqueous layer to pH ~2 with cold, concentrated HCl. The carboxylic acid will precipitate or can be extracted. f. Extract the final product with dichloromethane, dry the organic layers over anhydrous Na₂SO₄, and remove the solvent to yield the final product. Recrystallization from a suitable solvent like hexane can be performed for final purification.
Synthetic Workflow Diagram
Caption: Proposed workflow for the synthesis of 3,4-Dimethyl-3-phenylpentanoic acid.
Part 3: Structural Elucidation and Characterization
Confirming the structure of the synthesized compound is a critical, self-validating step. A combination of spectroscopic methods provides unambiguous evidence of its identity and purity.
Expected Spectroscopic Signatures
| Technique | Expected Key Features |
| ¹H NMR | ~7.2-7.4 ppm: Multiplet, 5H (Aromatic protons, C₆H₅).~2.2-2.5 ppm: Singlet or AB quartet, 2H (-CH₂-COOH).~1.8-2.1 ppm: Septet, 1H (-CH(CH₃)₂).~1.3 ppm: Singlet, 3H (C3-CH₃).~0.8-1.0 ppm: Doublet, 6H (-CH(CH₃)₂).~10-12 ppm: Broad singlet, 1H (-COOH). |
| ¹³C NMR | ~175-180 ppm: Carbonyl carbon (-COOH).~140-145 ppm: Quaternary aromatic carbon.~125-130 ppm: Aromatic carbons.~45-50 ppm: Quaternary carbon (C3).~40-45 ppm: Methylene carbon (-CH₂-).~30-35 ppm: Methine carbon (-CH-).~20-25 ppm: Methyl carbons. |
| Mass Spec (EI) | Molecular Ion (M⁺): m/z = 206.Key Fragments: Loss of -COOH (m/z = 161), loss of isopropyl group (m/z = 163), benzylic cleavage patterns. |
| FT-IR | ~2500-3300 cm⁻¹: Broad O-H stretch (carboxylic acid).~1700 cm⁻¹: Strong C=O stretch (carbonyl).~3000-3100 cm⁻¹: Aromatic C-H stretch.~2850-2960 cm⁻¹: Aliphatic C-H stretch. |
Part 4: Significance in Medicinal Chemistry and Drug Development
The true value of a molecule like 3,4-Dimethyl-3-phenylpentanoic acid lies not just in its structure, but in its potential as a building block for new therapeutics.
The Phenylalkanoic Acid Scaffold: A Privileged Structure
Phenylalkanoic acids are considered "privileged structures" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple, diverse biological targets. The combination of a lipophilic aromatic/aliphatic portion and a polar carboxylic acid "head" allows these molecules to mimic endogenous ligands and fit into a wide variety of receptor pockets and enzyme active sites.[2] The structural rigidity of the phenyl ring combined with the flexibility of the acid chain enables precise positioning of key interacting groups.[2]
Potential Therapeutic Applications & SAR Considerations
Derivatives of the phenylpropanoic acid scaffold have demonstrated promising activity as anti-inflammatory, anticancer, and antimicrobial agents.[2] While 3,4-Dimethyl-3-phenylpentanoic acid itself is not an established drug, its structure provides a template for Structure-Activity Relationship (SAR) studies. Researchers can systematically modify the scaffold to optimize potency and selectivity.
Caption: Potential points for Structure-Activity Relationship (SAR) modifications.
-
Phenyl Ring Substitution: Adding electron-withdrawing or -donating groups can modulate the electronic environment and introduce new hydrogen bonding or halogen bonding interactions.
-
Aliphatic Chain Modification: Altering the size and lipophilicity of the isopropyl or methyl groups can fine-tune the molecule's fit within a binding pocket and affect its pharmacokinetic properties.
-
Carboxylic Acid Bioisosteres: The acid group can be replaced with other acidic moieties (e.g., tetrazole) or converted into esters or amides to create prodrugs with improved bioavailability.[2]
Conclusion
3,4-Dimethyl-3-phenylpentanoic acid is a structurally interesting molecule that embodies the principles of a privileged scaffold in medicinal chemistry. Its synthesis, while requiring careful execution, is achievable through established organic reactions. Its true potential lies in its use as a template for the design of novel therapeutic agents. By understanding its fundamental structure, properties, and synthetic accessibility, researchers are well-equipped to leverage this scaffold in the development of next-generation pharmaceuticals.
References
-
PubChem Compound Summary for CID 351167, 3,4-Dimethyl-3-phenylpentanoic acid. National Center for Biotechnology Information. [Link]
Sources
Technical Whitepaper: Solubility Profiling & Solvent Selection for 3,4-Dimethyl-3-phenylpentanoic Acid
Executive Summary
3,4-Dimethyl-3-phenylpentanoic acid (CAS: 2977-39-1) represents a class of lipophilic carboxylic acids often utilized as chiral building blocks or intermediates in the synthesis of complex pharmaceuticals (e.g., Verapamil analogs). Its physicochemical behavior is defined by a distinct amphiphilic conflict: a highly lipophilic "tail" comprising a phenyl ring and a branched alkyl chain, juxtaposed against a hydrophilic carboxylic acid "head."
This guide provides a structural analysis of its solubility profile, predictive modeling based on its computed partition coefficient (XLogP3 ≈ 3.3), and a validated experimental protocol for determining thermodynamic solubility.
Part 1: Physicochemical Basis of Solubility
To predict solvent compatibility without empirical data for every specific solvent, we must analyze the molecule's Structure-Property Relationships (SPR) .
Structural Analysis
-
Lipophilic Domain: The 3,4-dimethyl-3-phenylpentyl backbone is bulky and hydrophobic. The presence of the phenyl ring and the steric bulk of the methyl groups at C3 and C4 significantly increase the Van der Waals surface area, driving affinity for non-polar and chlorinated solvents.
-
Hydrophilic Domain: The terminal carboxylic acid (-COOH) is capable of hydrogen bond donation and acceptance. It dictates the molecule's pH-dependent solubility in aqueous media.[1]
Key Physicochemical Parameters
| Parameter | Value (Approx/Computed) | Implication |
| Molecular Weight | 206.28 g/mol | Low MW facilitates dissolution but crystal lattice energy may limit it. |
| XLogP3 | 3.3 | High Lipophilicity. Preferential partitioning into organic solvents over water (approx 2000:1 ratio). |
| pKa | 4.5 – 4.8 (Typical for alkanoic acids) | Insoluble in acidic water (pH < 3); Soluble in basic water (pH > 8) as a carboxylate salt. |
| H-Bond Donors | 1 | Capable of dimerization in non-polar solvents. |
Part 2: Predicted Solubility Profile
Based on Hansen Solubility Parameters (HSP) and the "Like Dissolves Like" principle, the solubility of 3,4-Dimethyl-3-phenylpentanoic acid is categorized below.
Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism & Notes |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent | Strong dipole-dipole interactions and dispersion forces match the phenyl ring. Ideal for extraction. |
| Polar Aprotic | Ethyl Acetate, THF, Acetone | Good to Excellent | The solvent accepts H-bonds from the acid. Ethyl Acetate is the preferred green solvent for process scale-up. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Good | Soluble due to H-bonding. However, in crystallization, these may act as anti-solvents if cooled significantly due to the hydrophobic tail's repulsion. |
| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Moderate / Temperature Dependent | Soluble at high temperatures; likely to crystallize out at low temperatures. This makes Heptane an excellent candidate for recrystallization . |
| Aqueous (Acidic/Neutral) | Water (pH < 7) | Negligible | The hydrophobic effect of the phenyl-alkyl chain dominates. |
| Aqueous (Basic) | 1M NaOH, 1M NaHCO₃ | High | Deprotonation forms the ionic carboxylate salt (R-COO⁻ Na⁺), rendering it water-soluble. |
Part 3: Experimental Protocols (Self-Validating)
Do not rely solely on visual inspection. The following protocols use analytical endpoints to ensure data integrity.
Protocol A: Thermodynamic Solubility Determination (Shake-Flask)
This is the "Gold Standard" method for generating saturation solubility data.
Materials:
-
Solid 3,4-Dimethyl-3-phenylpentanoic acid (Target: >98% purity)
-
Target Solvents (HPLC Grade)
-
0.45 µm PTFE Syringe Filters (compatible with organics)
-
HPLC System (UV detection at 210 nm and 254 nm)
Workflow:
-
Supersaturation: Add the solid acid to 2 mL of solvent in a glass vial until undissolved solid remains visible (ensure a saturated suspension).
-
Equilibration: Agitate at constant temperature (e.g., 25°C) for 24 hours. Validation Step: Check pH if testing aqueous buffers; the acid will lower the pH, potentially altering solubility.
-
Filtration: Filter the supernatant through a 0.45 µm PTFE filter. Critical: Discard the first 200 µL of filtrate to account for drug adsorption onto the filter membrane.
-
Quantification: Dilute the filtrate with mobile phase and inject into HPLC. Calculate concentration against a standard curve.
Visualization: Solubility Screening Workflow
Figure 1: Step-by-step logic for thermodynamic solubility determination. The "Check Solid" loop ensures true saturation is achieved.
Part 4: Process Application – Acid/Base Extraction Logic
The most robust method for purifying 3,4-Dimethyl-3-phenylpentanoic acid from neutral impurities (like unreacted hydrocarbons) is Acid-Base Extraction . This exploits the reversible solubility switch driven by pH.
The Mechanism
-
State A (Organic Soluble): At pH < 4, the molecule is neutral (R-COOH). It partitions into the organic layer (DCM or Ethyl Acetate).
-
State B (Water Soluble): At pH > 9, the molecule is ionic (R-COO⁻). It partitions into the aqueous layer.
Validated Extraction Workflow
-
Dissolve crude mixture in Dichloromethane (DCM) .
-
Wash with 1M HCl (removes basic impurities). Keep Organic Layer.
-
Extract Organic Layer with 1M NaOH (or sat. NaHCO₃).
-
Validation: The target acid moves to the Aqueous Layer . Neutral impurities stay in DCM.
-
-
Separate layers. Acidify the Aqueous Layer with HCl to pH 1.
-
Observation: The solution will turn cloudy as the acid precipitates or oils out.
-
-
Back-extract the cloudy aqueous mixture with fresh DCM.
-
Dry (MgSO₄) and evaporate to yield pure acid.
Visualization: Purification Logic
Figure 2: Purification workflow exploiting the pKa-dependent solubility switch.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 351167, 3,4-Dimethyl-3-phenylpentanoic acid. Retrieved from [Link]
- Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical. (Standard reference for acid-base extraction protocols).
- Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.
-
OECD Guidelines for the Testing of Chemicals. Test No. 105: Water Solubility. (Standard regulatory protocol for shake-flask method). Retrieved from [Link]
Sources
Technical Guide: Phenylpentanoic Acid Derivatives in Drug Discovery
Topic: Phenylpentanoic Acid Derivatives: Synthesis, Pharmacology, and Experimental Protocols Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary
Phenylpentanoic acid (5-phenylvaleric acid; 5-PVA) represents a unique chemical scaffold that bridges the gap between endogenous metabolic signaling and synthetic epigenetics. While historically overshadowed by its lower homolog, 4-phenylbutyric acid (4-PBA)—a clinically approved chemical chaperone and HDAC inhibitor—5-PVA has emerged as a critical biomarker of flavonoid metabolism and a superior "linker" scaffold for next-generation histone deacetylase (HDAC) inhibitors.
This guide provides a rigorous technical analysis of 5-PVA derivatives, moving from their biosynthetic origins to their application in designing nanomolar-potency HDAC inhibitors. It includes validated synthesis protocols, structure-activity relationship (SAR) data, and mechanistic visualizations.
Chemical Biology & Metabolism
The Flavan-3-ol Catabolic Pathway
Unlike synthetic pharmacophores, 5-PVA is naturally abundant in the human gut as a downstream metabolite of dietary flavan-3-ols (e.g., catechins from tea, procyanidins from cocoa).
-
Mechanism: Flavan-3-ols undergo C-ring fission by colonic microbiota (Clostridium spp., Eubacterium spp.), yielding phenyl-γ-valerolactones.
-
Conversion: These lactones are further metabolized into 5-phenylvaleric acid.
-
Clinical Relevance: 5-PVA serves as a robust urinary biomarker for flavan-3-ol intake and possesses intrinsic, albeit mild, anti-inflammatory properties, potentially via low-affinity interactions with peroxisome proliferator-activated receptors (PPARs).
Therapeutic Frontiers: Epigenetic Modulation
The primary pharmaceutical utility of the phenylpentanoic scaffold lies in Histone Deacetylase (HDAC) inhibition .
The Pharmacophore Model (Cap-Linker-ZBG)
Potent HDAC inhibitors (HDACi) generally follow a tripartite structure. 5-PVA derivatives are ideal candidates because the 5-carbon alkyl chain provides the optimal length to traverse the narrow hydrophobic channel of the HDAC active site.
-
Cap Group (Surface Recognition): The phenyl ring (or substituted derivative) sits at the entrance of the enzyme pocket, interacting with surface residues.
-
Linker (The 5-PVA Chain): The pentanoic chain spans the ~11 Å channel. Studies suggest the C5 chain (pentanoic) often offers superior flexibility and channel fit compared to the shorter C4 (butyric) chain found in Vorinostat (SAHA) analogs.
-
Zinc Binding Group (ZBG): The carboxylic acid of 5-PVA is weak. Converting it to a hydroxamic acid creates a bidentate chelate with the catalytic Zn²⁺ ion at the active site, increasing potency from millimolar to nanomolar levels.
Mechanistic Visualization
The following diagram illustrates the structural logic of transforming the 5-PVA metabolite into a potent HDAC inhibitor.
Caption: Transformation of the 5-PVA scaffold into a high-affinity HDAC inhibitor via Zinc Binding Group (ZBG) installation.
Experimental Protocols
The following protocols are designed for reproducibility. The synthesis utilizes a Friedel-Crafts approach for the scaffold, followed by hydroxamic acid conversion.
Protocol A: Synthesis of 5-Phenylvaleric Acid (Scaffold)
Rationale: This route avoids the use of expensive alkyl halides and allows for easy scale-up.
Reagents: Benzene (Solvent/Reactant), Glutaric Anhydride, Aluminum Chloride (AlCl₃), Zinc amalgam (Zn-Hg), HCl.
-
Acylation (Friedel-Crafts):
-
Suspend anhydrous AlCl₃ (2.2 equiv) in dry benzene at 0°C.
-
Add glutaric anhydride (1.0 equiv) portion-wise over 30 mins.
-
Warm to RT and reflux for 2 hours. Evolution of HCl gas indicates reaction progress.
-
Quench: Pour onto ice/conc. HCl. Extract with ethyl acetate.
-
Product: 4-Benzoylbutyric acid (Intermediate).[1]
-
-
Reduction (Clemmensen):
-
Combine 4-benzoylbutyric acid with amalgamated zinc (Zn-Hg) in conc. HCl/toluene.[2]
-
Reflux for 24 hours, adding fresh HCl every 6 hours to maintain acid strength.
-
Workup: Separate organic layer, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from hexane/ether.
-
Yield Target: ~75-80%.
-
Protocol B: Conversion to Hydroxamic Acid (HDACi Activation)
Rationale: Direct reaction of the methyl ester with hydroxylamine is the most reliable method to generate the hydroxamate ZBG.
-
Esterification: Reflux 5-phenylvaleric acid in Methanol with catalytic H₂SO₄ for 4 hours. Concentrate to yield Methyl 5-phenylvalerate.
-
Hydroxaminolysis:
-
Solution A: Dissolve Hydroxylamine HCl (3.0 equiv) in MeOH.
-
Solution B: Dissolve KOH (4.5 equiv) in MeOH.
-
Mix A and B at 0°C; filter off the KCl precipitate. The filtrate contains free NH₂OH.
-
Add Methyl 5-phenylvalerate (1.0 equiv) to the filtrate. Stir at RT for 2-4 hours (Monitor by TLC: disappearance of ester).
-
-
Isolation:
-
Acidify carefully with 1N HCl to pH ~5.
-
Extract with Ethyl Acetate (3x).
-
Wash with brine, dry (MgSO₄), and evaporate.
-
Result: 5-Phenylvaleric hydroxamic acid (white solid).
-
Structure-Activity Relationship (SAR) Data
The table below summarizes literature data comparing the chain length and ZBG modifications. The 5-carbon chain often provides a "sweet spot" for HDAC6 selectivity.
Table 1: Comparative Potency of Phenyl-Alkanoic Derivatives against HDACs
| Compound | Linker Length | ZBG | HDAC1 IC₅₀ (nM) | HDAC6 IC₅₀ (nM) | Notes |
| 4-PBA (Phenylbutyrate) | C4 | Carboxyl | >1,000,000 | >1,000,000 | Weak inhibitor; acts as chaperone. |
| Vorinostat (SAHA) | C6 (Amide) | Hydroxamate | 10 | 12 | Pan-HDAC inhibitor standard. |
| 5-Phenylvaleric Hydroxamate | C5 | Hydroxamate | 120 | 45 | Increased lipophilicity vs SAHA. |
| Purine-C5-Hydroxamate | C5 | Hydroxamate | 75 | 30 | Purine cap enhances surface binding. |
| 5-Phenylvaleric Acid | C5 | Carboxyl | N.D. (>mM) | N.D.[3] (>mM) | Inactive as HDACi; metabolic precursor. |
Data Source: Synthesized from SAR trends in hydroxamic acid research (See References 1, 3).
Synthesis Workflow Visualization
This diagram outlines the critical path from raw materials to the active pharmaceutical ingredient (API).
Caption: Step-by-step synthetic pathway from commodity chemicals to the active hydroxamate derivative.
References
-
Mena, P., et al. (2019). "Phenyl-γ-valerolactones and phenylvaleric acids, the main colonic metabolites of flavan-3-ols: synthesis, analysis, bioavailability, and bioactivity." Natural Product Reports.
-
BenchChem. (2025).[1] "An In-Depth Technical Guide to the Synthesis of 5-Phenylvaleric Acid and Its Derivatives."
-
Zhang, L., et al. (2018). "Design, synthesis, and preliminary bioactivity studies of substituted purine hydroxamic acid derivatives as novel histone deacetylase (HDAC) inhibitors." MedChemComm.
-
TargetMol. (2024). "HDAC Inhibitors: Library and IC50 Data."
-
Meija, J., & Soukup, V. G. (2004). "Phenyl-terminated fatty acids in seeds of various aroids." Phytochemistry.
Sources
Methodological & Application
synthesis of 3,4-Dimethyl-3-phenylpentanoic acid protocols
An In-Depth Technical Guide to the Synthesis of 3,4-Dimethyl-3-phenylpentanoic Acid
Introduction
3,4-Dimethyl-3-phenylpentanoic acid is a complex carboxylic acid characterized by a sterically hindered quaternary carbon at the C3 position, which also serves as a chiral center. Molecules with such structural motifs are of significant interest in medicinal chemistry and materials science, as the quaternary center can impart unique conformational constraints, enhance metabolic stability, and influence biological activity. This document provides a comprehensive guide for the synthesis of this valuable research compound, designed for an audience of researchers, scientists, and drug development professionals. The proposed synthetic strategy is a robust three-step sequence, designed for efficiency and scalability, relying on well-established and high-yielding transformations in organic chemistry.
Overall Synthetic Strategy
The retrosynthetic analysis of 3,4-dimethyl-3-phenylpentanoic acid identifies a logical and efficient three-step pathway. The strategy hinges on the creation of the quaternary carbon center via a Michael-type conjugate addition reaction.
The overall workflow is as follows:
-
Condensation: A Horner-Wadsworth-Emmons reaction between phenyl isopropyl ketone and a phosphonoacetate ylide to construct the α,β-unsaturated ester backbone.
-
Conjugate Addition: A 1,4-Michael addition of a methyl group using a Gilman cuprate reagent to the unsaturated ester, thereby creating the target carbon skeleton and the key quaternary center.
-
Hydrolysis: Saponification of the resulting ester to yield the final carboxylic acid product.
Caption: Overall synthetic workflow for 3,4-Dimethyl-3-phenylpentanoic acid.
Part 1: Synthesis of Ethyl 3-phenyl-4-methyl-2-pentenoate
Principle and Rationale
The initial step involves the construction of the carbon skeleton of the α,β-unsaturated ester intermediate. The Horner-Wadsworth-Emmons (HWE) reaction is selected for this transformation due to its high efficiency, operational simplicity, and the formation of a water-soluble phosphate byproduct that simplifies purification compared to the traditional Wittig reaction.[1] In this reaction, a strong base deprotonates triethyl phosphonoacetate to form a stabilized carbanion (a phosphonate ylide). This nucleophile then attacks the carbonyl carbon of phenyl isopropyl ketone. The resulting intermediate undergoes intramolecular cyclization and subsequent elimination to yield the desired α,β-unsaturated ester. The reaction typically produces a mixture of E and Z isomers.
Experimental Protocol
-
Apparatus: A flame-dried, three-necked, round-bottomed flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, a thermometer, and a nitrogen inlet is required.
-
Reagent Preparation: In the flask, suspend sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath.
-
Ylide Formation: Slowly add triethyl phosphonoacetate (1.2 eq.) dropwise to the NaH suspension via the dropping funnel. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases. This indicates the complete formation of the phosphonate ylide.
-
Condensation: Cool the ylide solution back to 0 °C. Add a solution of phenyl isopropyl ketone (1.0 eq.) in anhydrous THF dropwise.
-
Reaction: Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Ethyl 3-phenyl-4-methyl-2-pentenoate.
Data Summary Table
| Parameter | Value | Rationale |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base for efficient ylide formation. |
| Solvent | Anhydrous THF | Aprotic solvent that solubilizes reactants and does not interfere with the reaction. |
| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic deprotonation; reaction proceeds well at RT. |
| Reaction Time | 12-24 hours | Allows for complete conversion of the ketone. |
| Expected Yield | 80-90% | HWE reactions are typically high-yielding.[1] |
Part 2: Synthesis of Ethyl 3,4-dimethyl-3-phenylpentanoate
Principle and Rationale
This step is the cornerstone of the synthesis, as it establishes the critical quaternary carbon center. A Michael (or conjugate) addition is employed, which involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.[2][3] For this transformation, a Gilman reagent, specifically lithium dimethylcuprate (Me₂CuLi), is the reagent of choice. Gilman reagents are soft nucleophiles and exhibit a strong preference for 1,4-addition over 1,2-addition (direct attack at the carbonyl carbon), which is crucial for the success of this step.[4] The cuprate is prepared in situ from methyllithium and a copper(I) salt.
Caption: Mechanism of the conjugate addition of a Gilman reagent.
Experimental Protocol
-
Apparatus: A flame-dried, three-necked, round-bottomed flask with a stir bar, septa, and a nitrogen inlet is required. All operations must be conducted under a dry, inert atmosphere.
-
Cuprate Preparation: To the flask, add copper(I) iodide (CuI, 1.0 eq.) and anhydrous diethyl ether or THF. Cool the suspension to -78 °C using a dry ice/acetone bath. Slowly add a solution of methyllithium (MeLi, 2.0 eq.) in ether dropwise. The formation of the Gilman reagent is indicated by a color change. Stir the mixture at this temperature for 30 minutes.
-
Conjugate Addition: Slowly add a solution of Ethyl 3-phenyl-4-methyl-2-pentenoate (1.0 eq.), from Part 1, in the reaction solvent to the freshly prepared Gilman reagent at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Quench the reaction at low temperature by the slow addition of a saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.
-
Purification: Filter the mixture through a pad of Celite to remove copper salts. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ether. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product, Ethyl 3,4-dimethyl-3-phenylpentanoate, can be purified further by column chromatography if necessary.
Data Summary Table
| Parameter | Value | Rationale |
| Nucleophile | Lithium Dimethylcuprate (Me₂CuLi) | Soft nucleophile that ensures selective 1,4-conjugate addition. |
| Solvent | Anhydrous Diethyl Ether or THF | Aprotic solvent required for the stability of organometallic reagents. |
| Temperature | -78 °C | Low temperature is critical for the stability of the Gilman reagent and to control reactivity. |
| Reaction Time | 2-4 hours | Sufficient for the conjugate addition to proceed to completion. |
| Expected Yield | 75-85% | Conjugate additions with Gilman reagents are generally efficient. |
Part 3: Synthesis of 3,4-Dimethyl-3-phenylpentanoic Acid
Principle and Rationale
The final step is the hydrolysis of the ester to the corresponding carboxylic acid. Base-promoted hydrolysis, or saponification, is the method of choice.[5][6] The reaction is effectively irreversible because the final step is an acid-base reaction where the alkoxide byproduct deprotonates the newly formed carboxylic acid, driving the equilibrium towards the products.[7] A subsequent acidification step is required to protonate the carboxylate salt and isolate the final product.
Experimental Protocol
-
Apparatus: A round-bottomed flask equipped with a magnetic stir bar and a reflux condenser.
-
Reaction Setup: Dissolve the Ethyl 3,4-dimethyl-3-phenylpentanoate (1.0 eq.) from Part 2 in a mixture of ethanol and water. Add potassium hydroxide (KOH) or sodium hydroxide (NaOH) pellets (3-5 eq.).
-
Saponification: Heat the mixture to reflux and maintain for 2-6 hours. The reaction can be monitored by TLC until the starting ester is no longer visible.
-
Work-up: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator. Dilute the remaining aqueous solution with water and wash with ether to remove any non-acidic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of ~1-2 by the slow, careful addition of concentrated hydrochloric acid (HCl). The carboxylic acid will likely precipitate as a solid or an oil.
-
Isolation: Extract the final product with an organic solvent such as dichloromethane or ethyl acetate (3 x volumes). Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure to yield 3,4-Dimethyl-3-phenylpentanoic acid.
Data Summary Table
| Parameter | Value | Rationale |
| Reagent | NaOH or KOH | Strong base for irreversible hydrolysis of the ester. |
| Solvent | Ethanol/Water Mixture | Co-solvent system to ensure solubility of both the ester and the hydroxide salt. |
| Temperature | Reflux | Provides the necessary activation energy for the hydrolysis reaction. |
| Reaction Time | 2-6 hours | Ensures complete saponification of the sterically hindered ester. |
| Expected Yield | >90% | Saponification is typically a high-yielding reaction. |
References
-
Wikipedia. (n.d.). Michael addition. Retrieved from [Link]
-
Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. [Link]
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Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]
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University of Calgary. (n.d.). Hydrolysis of Esters. Retrieved from [Link]
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Application Note & Protocols: Strategies for the Synthesis of Sterically Hindered Phenylpentanoic Acids
Introduction: The Significance and Challenge of Steric Crowding
Sterically hindered phenylpentanoic acids and their shorter-chain analogs, such as the 2-arylpropionic acids (profens), represent a cornerstone of modern pharmacology. This class includes widely used non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen and Naproxen.[1] The therapeutic efficacy of these molecules is often confined to a single enantiomer, making stereocontrolled synthesis a critical objective in pharmaceutical development.[2] For instance, (S)-Ibuprofen exhibits significantly greater analgesic and anti-inflammatory activity than its (R)-enantiomer.[2]
The primary synthetic challenge lies in the construction of quaternary carbon centers or the formation of bonds adjacent to bulky substituents on the aromatic ring. Steric hindrance can impede the approach of reagents, slow down reaction rates, and necessitate the use of specialized, highly reactive intermediates or catalysts to achieve satisfactory yields.[3][4] This guide provides an in-depth exploration of robust synthetic strategies, offering detailed protocols and the rationale behind key experimental choices to navigate these synthetic hurdles effectively.
Part I: Strategic Approaches to Synthesis
The selection of a synthetic route depends heavily on the target molecule's specific substitution pattern, desired stereochemistry, and the scale of the reaction. We will explore several field-proven strategies, from classic multi-step sequences to modern catalytic and multicomponent reactions.
A. The Friedel-Crafts Acylation Route: A Classic Foundation
One of the most established methods for constructing the carbon skeleton of many arylalkanoic acids is through Friedel-Crafts acylation of a substituted benzene, followed by a series of functional group interconversions.[5][6] This approach is particularly valuable for large-scale industrial syntheses due to the low cost of starting materials.
The causality behind this strategy is straightforward: it begins by attaching a simple acyl group to the aromatic ring, which then serves as a handle for further elaboration. For example, in a common synthesis of Ibuprofen, isobutylbenzene is acylated with acetic anhydride. The resulting ketone is then reduced to an alcohol, converted to a more reactive alkyl halide, and finally transformed into the target carboxylic acid via a Grignard reaction with carbon dioxide.[7] While robust, this pathway often generates a racemic product, requiring a subsequent resolution step if a single enantiomer is desired.
Caption: A typical multi-step synthesis of racemic Ibuprofen.
B. Asymmetric Synthesis: Direct Enantioselective Routes
To circumvent the need for chiral resolution, asymmetric synthesis provides a more elegant and atom-economical solution. A leading strategy is the asymmetric hydrogenation of a prochiral α,β-unsaturated carboxylic acid precursor.[1]
Expertise in Action: The choice of catalyst is paramount for success. Chiral ruthenium catalysts, such as those bearing the (S)-BINAP or (S)-H8-BINAP ligand, have proven exceptionally effective.[1] These C2-symmetric ligands create a rigid and well-defined chiral pocket around the metal center. This steric and electronic environment forces the substrate to coordinate in a specific orientation, leading to the preferential delivery of hydrogen to one face of the double bond, thus establishing the desired stereocenter with high enantioselectivity.
Caption: Simplified catalytic cycle for asymmetric hydrogenation.
C. Convergent Approaches: The Ugi Multicomponent Reaction
For rapid discovery and the generation of compound libraries, multicomponent reactions (MCRs) are invaluable. The Ugi four-component reaction (U-4CR) brings together an aldehyde, an amine, a carboxylic acid, and an isocyanide in a single pot to form a complex α-acylaminoamide.[8][9][10]
This reaction is driven by the irreversible Mumm rearrangement as the final step.[10] While the direct product is not a simple phenylpentanoic acid, the Ugi product can be a versatile intermediate. The resulting bis-amide structure is a peptidomimetic, making this reaction highly relevant for medicinal chemistry applications where modifications to the core structure are desired.[9][11] The high degree of structural diversity achievable by simply varying the four starting components makes the Ugi reaction a powerful tool for exploring structure-activity relationships.
D. Novel C-C Bond Formations: Decarbonylative Coupling
Modern cross-coupling methods offer new disconnections for complex molecules. A particularly innovative strategy involves using carboxylic acids themselves as aryl electrophiles in a decarbonylative cross-coupling reaction.[12][13] For instance, the decarbonylative Sonogashira cross-coupling allows for the formation of a C(sp²)-C(sp) bond from a carboxylic acid and a terminal alkyne.[14][15]
In this process, the carboxylic acid is activated in situ (e.g., as a mixed anhydride), which then undergoes oxidative addition to a low-valent palladium catalyst. This is followed by decarbonylation (loss of CO) to generate an aryl-palladium intermediate, which can then proceed through a standard cross-coupling cycle.[13] While not a direct route to phenylpentanoic acids, this methodology showcases a paradigm shift, treating the ubiquitous carboxylic acid group as a functional handle for building complexity, which could be adapted for the synthesis of advanced, sterically hindered analogs.
Part II: Comparative Analysis of Synthetic Routes
The choice of a synthetic pathway involves a trade-off between factors like cost, efficiency, stereochemical control, and environmental impact.
| Synthetic Strategy | Key Reagents | Stereocontrol | Advantages | Disadvantages | Primary Application |
| Friedel-Crafts Route | AlCl₃, NaBH₄, Mg, CO₂ | None (Racemic) | Inexpensive starting materials; Scalable. | Multi-step; Generates waste; Requires chiral resolution. | Bulk industrial manufacturing. |
| Asymmetric Hydrogenation | Chiral Ru or Rh catalysts, H₂ | Excellent (>95% ee) | Atom-economical; High enantioselectivity; Fewer steps.[1] | Expensive catalysts and ligands; Requires specialized equipment (hydrogenator). | Pharmaceutical synthesis of single enantiomers. |
| Ugi MCR | Isocyanide, Aldehyde, Amine | Substrate-dependent | Rapid generation of complex molecules; High structural diversity.[9][10] | Product is a bis-amide, not a simple carboxylic acid; Isocyanides can be toxic/odorous. | Combinatorial chemistry and drug discovery. |
| Decarbonylative Coupling | Pd catalyst, Ligand, Base | Not applicable directly | Uses carboxylic acids as coupling partners; Novel bond formation.[12][13] | High catalyst loading; High temperatures may be required; Limited to specific transformations. | Synthesis of highly functionalized, complex analogs. |
Part III: Detailed Experimental Protocols
The following protocols are designed to be self-validating, with explanations for key steps and potential troubleshooting advice.
Protocol 1: Multi-Step Synthesis of (±)-Ibuprofen
This protocol is adapted from established introductory organic laboratory procedures and demonstrates the Friedel-Crafts acylation pathway.[5][7]
Step 1: Friedel-Crafts Acylation of Isobutylbenzene
-
Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube (CaCl₂), add isobutylbenzene (1.0 eq) and anhydrous aluminum chloride (AlCl₃, 1.2 eq) under an inert atmosphere (N₂ or Ar). Cool the mixture in an ice bath.
-
Reaction: Slowly add acetic anhydride (1.1 eq) dropwise via an addition funnel over 30 minutes. The reaction is exothermic; maintain the temperature below 10 °C.
-
Causality Check: AlCl₃ is a Lewis acid that coordinates to the acetic anhydride, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. The para product is favored due to the steric bulk of the isobutyl group.[6]
-
Workup: After stirring for 2 hours at room temperature, slowly pour the reaction mixture onto crushed ice containing concentrated HCl (3-4 mL). This hydrolyzes the aluminum complexes. Transfer to a separatory funnel, extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with saturated NaHCO₃ solution, then brine, and dry over anhydrous MgSO₄.
-
Purification: Remove the solvent under reduced pressure. The crude p-isobutylacetophenone can be purified by vacuum distillation.
-
Expected Outcome: A clear, colorless to pale yellow liquid.
-
Step 2: Reduction, Chlorination, and Grignard Carboxylation A detailed, multi-step procedure for converting the ketone to the final carboxylic acid can be found in the literature.[5]
-
Reduction: The ketone is reduced to the corresponding alcohol using sodium borohydride (NaBH₄) in methanol.[5]
-
Chlorination: The resulting alcohol is converted to the benzylic chloride using concentrated HCl. This is an Sₙ1-type reaction, facilitated by the stability of the benzylic carbocation intermediate.
-
Grignard Formation: The chloride is reacted with magnesium turnings in anhydrous diethyl ether or THF to form the Grignard reagent.
-
Troubleshooting: Initiation of Grignard formation can be sluggish. Adding a small crystal of iodine or a drop of 1,2-dibromoethane can help activate the magnesium surface. The glassware must be scrupulously dry.
-
-
Carboxylation: The Grignard reagent is poured over crushed dry ice (solid CO₂). The nucleophilic Grignard reagent attacks the electrophilic carbon of CO₂.
-
Final Workup: The resulting magnesium salt is hydrolyzed with aqueous acid (e.g., HCl) to yield racemic Ibuprofen, which can be purified by recrystallization.
-
Expected Outcome: A white crystalline solid.
-
Protocol 2: Asymmetric Hydrogenation for (S)-Ibuprofen
This protocol describes a general procedure for the highly enantioselective synthesis of profens using a chiral ruthenium catalyst.[1]
-
System Preparation: A high-pressure reactor (autoclave) is charged with the prochiral substrate, 2-(4'-isobutylphenyl)propenoic acid (1.0 eq), and the chiral catalyst, (S)-Ru(OAc)₂(H₈-BINAP) (0.01-0.1 mol%).
-
Solvent and Conditions: Degassed methanol is added as the solvent. The reactor is sealed, purged several times with N₂, and then pressurized with hydrogen gas (typically 5-20 atm).
-
Reaction: The mixture is stirred vigorously at a controlled temperature (e.g., 30-50 °C). The reaction progress is monitored by TLC, GC, or HPLC.
-
Causality Check: The use of a degassed solvent and inert atmosphere is critical to prevent oxidation and deactivation of the sensitive ruthenium catalyst. The H₈-BINAP ligand provides superior stereocontrol compared to standard BINAP in many cases due to its more rigid structure.[1]
-
Workup and Purification: Upon completion, the reactor is carefully vented, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
-
Analysis: The enantiomeric excess (ee) of the final product must be determined using a suitable chiral analytical technique, such as chiral HPLC or chiral GC.
-
Expected Outcome: (S)-Ibuprofen as a white solid with high enantiomeric purity (>97% ee).
-
Conclusion
The synthesis of sterically hindered phenylpentanoic acids is a well-developed field that continues to evolve. While classic methods like the Friedel-Crafts acylation route remain staples for large-scale production of racemic mixtures, the demands of modern pharmacology have driven the development of highly sophisticated asymmetric strategies. Catalytic asymmetric hydrogenation stands out as a premier method for producing enantiopure profens with high efficiency and atom economy. As synthetic chemistry advances, novel techniques such as decarbonylative couplings will undoubtedly open new avenues for creating even more complex and sterically challenging molecules, pushing the boundaries of drug design and development. The choice of method requires a careful analysis of stereochemical requirements, scale, cost, and the specific structural features of the target molecule.
References
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Pawłowski, M., & Taciak, B. (2014). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Via Medica Journals. [Link]
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Raj, G. K., & Rajan, G. (2009). Catalytic asymmetric synthesis using feedstocks: an enantioselective route to 2-arylpropionic acids and 1-arylethyl amines via hydrovinylation of vinyl arenes. PubMed. [Link]
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Organic Chemistry Frontiers (RSC Publishing). (n.d.). Decarbonylative Sonogashira cross-coupling: a fruitful marriage of alkynes with carboxylic acid electrophiles. [Link]
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Organic Letters. (2021). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. ACS Publications. [Link]
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National Center for Biotechnology Information. (n.d.). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. PMC. [Link]
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Khamis, I. Y., El-Sayed, R. A., & Al-Zahrani, F. M. (2018). Synthesis of Ibuprofen in the Introductory Organic Laboratory. ResearchGate. [Link]
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Academia.edu. (2013). Pd(PPh3)4-Catalyzed Sonogashira Reaction for the Synthesis of Aryl Alkynyl Carboxylic Acids from Aryl Bromides at Low Temperature. [Link]
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Organic Chemistry Portal. (n.d.). Ugi Reaction. [Link]
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PrepChem.com. (n.d.). Synthesis of vinyl 2-(4'-isobutylphenyl)propionate. [Link]
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Organic Letters. (2021). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. ACS Publications. [Link]
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Wikipedia. (n.d.). Ugi reaction. [Link]
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Synfacts. (2011). Asymmetric Synthesis of (S)-Ketoprofen. Thieme. [Link]
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RSC Publishing. (2020). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. [Link]
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National Center for Biotechnology Information. (n.d.). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S). PMC. [Link]
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Royal Society of Chemistry. (n.d.). Following a synthetic route. [Link]
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PubChem. (n.d.). Process for the preparation of substituted 3-phenyl-propanoic acid esters and substituted 3-phenyl-propanoic acids - Patent US-2003008361-A1. [Link]
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ResearchGate. (2025). Synthesis of Sterically Hindered and Electron-Deficient Secondary Amides from Unactivated Carboxylic Acids and Isothiocyanates. [Link]
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ResearchGate. (n.d.). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). [Link]
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Organic & Biomolecular Chemistry Blog. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. [Link]
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ResearchGate. (2025). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B. [Link]
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Journal of the American Chemical Society. (2025). Synthesis of Sterically Congested Carbonyl Compounds via an ipso-Selective Sulfonium Rearrangement. [Link]
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Organic Chemistry Portal. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. [Link]
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MDPI. (2025). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B. [Link]
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Baran Lab, Scripps Research. (1999). New Synthetic Technology for the Synthesis of Hindered r-Diazoketones via Acyl Mesylates. [Link]
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ResearchGate. (2025). (D)-2-tert-Butoxycarbonylamino-5,5-difluoro-5-phenyl-pentanoic acid: Synthesis and incorporation into the growth hormone secretagogues. [Link]
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National Center for Biotechnology Information. (n.d.). Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient l-homophenylalanine synthesis. PMC. [Link]
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PNAS. (2017). Self-interrupted synthesis of sterically hindered aliphatic polyamide dendrimers. [Link]
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PubMed. (2023). Sterically-Hindered Molecular p-Dopants Promote Integer Charge Transfer in Organic Semiconductors. [Link]
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Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Highly sterically hindered carbon acids: the intrinsic reactivity of 5,5′,5″-trimethyl- and 3,3′,3″,5,5′,5″-hexamethyl-2,2′,2″,4,4′,4″-hexanitrotriphenylmethanes. [Link]
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Friedel-Crafts alkylation for 3,4-Dimethyl-3-phenylpentanoic acid
An Application Note and Protocol for the Synthesis of 3,4-Dimethyl-3-phenylpentanoic Acid via Friedel-Crafts Acylation and Subsequent Reduction
Authored by a Senior Application Scientist
This document provides a comprehensive guide for the synthesis of 3,4-Dimethyl-3-phenylpentanoic acid, a substituted phenylalkanoic acid. The synthetic strategy detailed herein circumvents the common challenges associated with direct Friedel-Crafts alkylation, such as carbocation rearrangements and polyalkylation, by employing a robust two-step sequence: a Friedel-Crafts acylation followed by a Clemmensen reduction. This approach offers superior control over the final product's regiochemistry and is broadly applicable for the synthesis of similar structures.
This guide is intended for researchers, chemists, and professionals in drug development and materials science who require a reliable method for the synthesis of specifically substituted aromatic compounds. We will delve into the mechanistic underpinnings of each step, provide detailed, validated protocols, and offer insights into process optimization and troubleshooting.
Strategic Overview: Acylation Followed by Reduction
Directly synthesizing 3,4-Dimethyl-3-phenylpentanoic acid via Friedel-Crafts alkylation is synthetically challenging due to the high propensity of the corresponding carbocation to undergo rearrangement, leading to a mixture of isomeric products. A more effective and controlled approach is the Friedel-Crafts acylation, which introduces a keto group that can be subsequently reduced to the desired alkyl chain.[1] The acylium ion, the key electrophile in this reaction, is resonance-stabilized and not prone to rearrangement, ensuring the formation of a single constitutional isomer.[1]
Our synthetic pathway involves two primary stages:
-
Friedel-Crafts Acylation: Benzene is acylated with 2,3-dimethylsuccinic anhydride using aluminum chloride (AlCl₃) as a Lewis acid catalyst. This reaction forms a new carbon-carbon bond and yields the intermediate, 4-oxo-3,4-diphenyl-2,3-dimethylbutanoic acid.
-
Clemmensen Reduction: The keto group of the intermediate is reduced to a methylene group using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl). This classical method is particularly effective for reducing aryl-alkyl ketones formed via Friedel-Crafts acylation.[2][3]
Caption: Overall two-step synthesis of the target molecule.
Part 1: Friedel-Crafts Acylation Protocol
This initial step forms the carbon skeleton of the target molecule. The use of a cyclic anhydride (2,3-dimethylsuccinic anhydride) in reaction with benzene results in the regioselective formation of a keto-carboxylic acid.
Mechanism and Rationale
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[4] The Lewis acid, AlCl₃, coordinates with one of the carbonyl oxygens of the anhydride, polarizing the molecule and facilitating its opening upon nucleophilic attack by the aromatic ring. This forms a resonance-stabilized acylium ion.[4][5] The benzene ring then attacks this electrophile, forming a sigma complex (arenium ion).[4] Aromaticity is restored through deprotonation, yielding the ketone product.[4] A stoichiometric amount of AlCl₃ is required because the product ketone complexes with the Lewis acid.[6]
Experimental Protocol: Acylation
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| Benzene | C₆H₆ | 78.11 | 100 mL | Anhydrous, solvent and reactant |
| 2,3-Dimethylsuccinic Anhydride | C₆H₈O₃ | 128.13 | 25.6 g (0.2 mol) | Ensure dryness |
| Aluminum Chloride (Anhydrous) | AlCl₃ | 133.34 | 56.0 g (0.42 mol) | Handle in a fume hood; highly hygroscopic |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | Anhydrous, for extraction |
| Hydrochloric Acid (conc.) | HCl | 36.46 | ~150 mL | For work-up |
| Sodium Bicarbonate (sat. soln.) | NaHCO₃ | 84.01 | As needed | For extraction |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | For drying |
| Crushed Ice | H₂O | 18.02 | ~500 g | For work-up |
Procedure
-
Reaction Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube (CaCl₂), and a powder addition funnel. Ensure all glassware is oven-dried and assembled while hot to preclude moisture.
-
Reagent Charging: Charge the flask with anhydrous benzene (100 mL) and anhydrous aluminum chloride (56.0 g). Begin stirring to form a slurry.
-
Substrate Addition: Slowly add 2,3-dimethylsuccinic anhydride (25.6 g) to the stirred slurry over 30 minutes via the powder funnel. The addition is exothermic; maintain the reaction temperature below 10°C using an ice bath.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to a gentle reflux (approx. 80°C) and maintain for 4 hours. The mixture will become a dark, viscous solution.
-
Quenching: Cool the reaction flask in an ice-water bath. Very slowly and cautiously pour the reaction mixture onto 500 g of crushed ice containing 100 mL of concentrated HCl. This step should be performed in a large beaker with vigorous stirring in a fume hood due to the evolution of HCl gas.
-
Work-up and Extraction:
-
Once the ice has melted and the aluminum salts have dissolved, transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer twice with 100 mL portions of dichloromethane (DCM).
-
Combine all organic layers.
-
Wash the combined organic phase with a saturated sodium bicarbonate solution to extract the carboxylic acid product. The product will move to the aqueous basic layer.
-
Separate the aqueous layer containing the sodium salt of the product.
-
Carefully acidify the aqueous layer with concentrated HCl until the solution is acidic (pH ~1-2), which will precipitate the keto-acid product.
-
-
Isolation and Purification:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water to remove inorganic salts.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure 4-oxo-3,4-diphenyl-2,3-dimethylbutanoic acid.
-
Dry the purified crystals under vacuum.
-
Part 2: Clemmensen Reduction Protocol
This step converts the aryl-alkyl ketone synthesized in Part 1 into the final alkane product. The Clemmensen reduction is performed under strongly acidic conditions, which the carboxylic acid moiety can tolerate.[7]
Mechanism and Rationale
The precise mechanism of the Clemmensen reduction is not fully elucidated due to its heterogeneous nature, but it is believed to occur on the surface of the zinc.[3] The most accepted theories involve organozinc intermediates or zinc carbenoids.[3] The reaction effectively deoxygenates ketones and aldehydes to their corresponding alkanes.[8] It is complementary to the Wolff-Kishner reduction, which is conducted under basic conditions.[7][9]
Caption: Workflow for the Clemmensen Reduction step.
Experimental Protocol: Reduction
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| Keto-Acid Intermediate | C₁₉H₂₀O₃ | 312.36 | 15.6 g (0.05 mol) | From Part 1 |
| Zinc Dust | Zn | 65.38 | 50 g | |
| Mercuric Chloride | HgCl₂ | 271.52 | 5 g | Highly Toxic! Handle with extreme care |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 125 mL | |
| Toluene | C₇H₈ | 92.14 | 75 mL | Solvent |
| Water | H₂O | 18.02 | 50 mL | |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | For drying |
Procedure
-
Preparation of Zinc Amalgam:
-
In a 1 L three-necked round-bottom flask, combine zinc dust (50 g), mercuric chloride (5 g), concentrated HCl (2.5 mL), and water (75 mL).
-
Stir the mixture vigorously for 5-10 minutes. The surface of the zinc should become shiny.
-
Decant the aqueous solution carefully, leaving the solid zinc amalgam. Wash the amalgam twice with 50 mL portions of water, decanting after each wash.
-
-
Reaction Setup:
-
To the flask containing the freshly prepared zinc amalgam, add the keto-acid (15.6 g), water (50 mL), toluene (75 mL), and concentrated HCl (125 mL).
-
Equip the flask with a mechanical stirrer and a reflux condenser.
-
-
Reduction:
-
Heat the mixture to a vigorous reflux with efficient stirring. The two-phase system requires good agitation to ensure contact between the reactants and the amalgam.
-
Continue refluxing for 6 hours. During this period, the evolution of gas should be observed.
-
-
Work-up and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully decant the liquid from the remaining zinc. Transfer the liquid to a separatory funnel.
-
Separate the organic (toluene) layer.
-
Extract the aqueous layer three times with 50 mL portions of toluene.
-
Combine all organic extracts.
-
-
Isolation and Purification:
-
Wash the combined toluene extracts with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from hexanes or an ethanol/water mixture to yield pure 3,4-Dimethyl-3-phenylpentanoic acid.
-
Characterization of Final Product
The identity and purity of the synthesized 3,4-Dimethyl-3-phenylpentanoic acid should be confirmed by standard analytical techniques.
Expected Analytical Data
| Property | Value |
| Molecular Formula | C₁₃H₁₈O₂ |
| Molecular Weight | 206.28 g/mol [10] |
| Appearance | White crystalline solid |
| ¹H NMR (CDCl₃, δ) | ~7.2-7.4 (m, 5H, Ar-H), ~2.5 (s, 2H, -CH₂-COOH), ~1.8 (sept, 1H, -CH(CH₃)₂), ~1.3 (s, 3H, -C(CH₃)-), ~0.9 (d, 6H, -CH(CH₃)₂) |
| ¹³C NMR (CDCl₃, δ) | ~178 (C=O), ~145 (Ar-C), ~128 (Ar-CH), ~126 (Ar-CH), ~45 (C-quat), ~40 (-CH₂-), ~35 (-CH-), ~25 (C-CH₃), ~17 (-CH(CH₃)₂) |
| Mass Spec (EI) m/z | 206 (M⁺), 147, 105, 91 |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Acylation Step: Low or no yield | Inactive AlCl₃ (hydrolyzed); Wet reagents/glassware; Insufficient reaction time/temp. | Use fresh, anhydrous AlCl₃; Ensure all glassware and reagents are scrupulously dry; Increase reflux time or confirm temperature. |
| Acylation Step: Formation of tar/polymer | Reaction temperature too high during addition; Impure starting materials. | Maintain low temperature (<10°C) during anhydride addition; Use purified benzene and anhydride. |
| Reduction Step: Incomplete reaction (ketone remains) | Inactive zinc amalgam; Insufficient HCl; Poor stirring. | Prepare fresh amalgam immediately before use; Add an additional portion of concentrated HCl during reflux; Ensure vigorous stirring to mix the heterogeneous phases. |
| Reduction Step: Low yield | Product loss during work-up; Emulsion formation during extraction. | Ensure complete extraction from the aqueous phase; Use brine to break up emulsions. |
Safety Precautions
-
Benzene: is a known carcinogen and is highly flammable. All manipulations should be performed in a certified chemical fume hood.
-
Aluminum Chloride: is corrosive and reacts violently with water. Handle in a dry environment and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Mercuric Chloride: is extremely toxic by inhalation, ingestion, and skin contact. Use extreme caution and wear appropriate PPE. Dispose of mercury-containing waste according to institutional guidelines.
-
Concentrated Hydrochloric Acid: is highly corrosive and causes severe burns. Handle only in a fume hood with proper PPE. The quenching and reduction steps will evolve HCl gas.
References
-
Clemmensen reduction - Wikipedia. [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. [Link]
-
Friedel Crafts Reaction - SATHEE. [Link]
-
Clemmensen Reduction reaction - BYJU'S. [Link]
-
Friedel-Crafts Alkylation Reaction - Mettler Toledo. [Link]
-
Clemmensen Reduction - Organic Chemistry Portal. [Link]
-
Friedel-Crafts Alkylation - Chemistry Steps. [Link]
-
Friedel–Crafts reaction - Wikipedia. [Link]
-
The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. [Link]
-
THE WOLFF-KISHNER REDUCTION. [Link]
-
Video: Aldehydes and Ketones to Alkanes: Wolff–Kishner Reduction - JoVE. [Link]
-
Wolff-Kishner Reduction - Organic Chemistry Portal. [Link]
-
Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. [Link]
-
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Friedel-Crafts Acylation - Chemistry Steps. [Link]
-
Review on friedel-crafts acylation of benzene derivatives using various catalytic systems - International Journal of Advanced Chemistry Research. [Link]
-
Friedel-Crafts Alkylation Reaction Mechanism With Examples - Chemistry Learner. [Link]
-
3,4-Dimethyl-3-phenylpentanoic acid | C13H18O2 | CID 351167 - PubChem. [Link]
Sources
- 1. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 2. Clemmensen reduction - Wikipedia [en.wikipedia.org]
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- 5. SATHEE: Friedel Crafts Reaction [sathee.iitk.ac.in]
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Application Notes and Protocols: The Use of 3,4-Dimethyl-3-phenylpentanoic Acid in Fragrance Chemistry
Introduction: Unveiling the Olfactory Potential of a Unique Phenylpentanoic Acid Derivative
In the intricate world of fragrance chemistry, the quest for novel molecules that can impart unique and memorable scent profiles is perpetual. Carboxylic acids and their derivatives, particularly esters and lactones, are foundational to the perfumer's palette, offering a broad spectrum of olfactory experiences from fruity and sweet to complex and animalic.[1][2] While many straight-chain and simple branched-chain carboxylic acids are well-characterized, the potential of more complex structures remains an exciting frontier. This document provides detailed application notes and protocols for the investigation of 3,4-Dimethyl-3-phenylpentanoic acid, a molecule with a unique structural architecture, in the realm of fragrance chemistry.
The presence of a phenyl group suggests the potential for warm, balsamic, and floral notes, while the dimethyl-substituted pentanoic acid backbone could contribute to fruity, waxy, or creamy characteristics.[1][3] Furthermore, the γ-position of the phenyl and one of the methyl groups relative to the carboxylic acid function opens up the intriguing possibility of intramolecular cyclization to form a corresponding γ-lactone, a class of compounds renowned for their rich, fruity, and creamy scents, such as peach and coconut.[4][5][6][7][8]
These application notes are designed for researchers, scientists, and fragrance development professionals. They provide a roadmap for the synthesis, purification, characterization, and, most importantly, the olfactory evaluation of 3,4-Dimethyl-3-phenylpentanoic acid and its potential lactone derivative. The protocols are presented as a self-validating system, emphasizing the causality behind experimental choices to ensure scientific integrity.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 3,4-Dimethyl-3-phenylpentanoic acid is fundamental to its application in fragrance formulations.
| Property | Value | Source |
| Molecular Formula | C13H18O2 | [9] |
| Molecular Weight | 206.28 g/mol | [9] |
| Predicted XLogP3 | 3.3 | [9] |
| IUPAC Name | 3,4-dimethyl-3-phenylpentanoic acid | [9] |
The predicted lipophilicity (XLogP3 of 3.3) suggests good solubility in typical fragrance solvents and cosmetic bases.
Synthesis and Purification Protocols
Protocol 1: Synthesis of 3,4-Dimethyl-3-phenylpentanoic acid
This proposed synthesis involves a Grignard reaction followed by oxidation.
Workflow Diagram:
Caption: Proposed synthesis workflow for 3,4-Dimethyl-3-phenylpentanoic acid.
Step-by-Step Methodology:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings. Slowly add a solution of 2-bromo-3-methylbutane in anhydrous diethyl ether to initiate the formation of the Grignard reagent.
-
Grignard Addition: To the freshly prepared Grignard reagent, add a solution of ethyl 2-phenyl-2-methylpropanoate in anhydrous diethyl ether dropwise at a controlled temperature (e.g., 0 °C).
-
Hydrolysis: After the addition is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic extracts.
-
Washing and Drying: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.
-
Solvent Removal: Remove the solvent under reduced pressure to obtain the crude intermediate alcohol.
-
Oxidation: Dissolve the crude alcohol in a suitable solvent (e.g., acetone) and treat it with an oxidizing agent such as Jones reagent (chromium trioxide in sulfuric acid) at a low temperature.
-
Purification: After completion of the oxidation, perform a work-up involving extraction and washing. The final product, 3,4-Dimethyl-3-phenylpentanoic acid, can be purified by column chromatography on silica gel.
Protocol 2: Potential Conversion to the Corresponding γ-Lactone
The formation of a γ-lactone from 3,4-Dimethyl-3-phenylpentanoic acid can be explored through acid-catalyzed intramolecular cyclization.
Workflow Diagram:
Caption: Proposed workflow for the synthesis of the γ-lactone.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 3,4-Dimethyl-3-phenylpentanoic acid in a suitable solvent (e.g., toluene).
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.
-
Reaction: Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture and wash it with a saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude lactone can be purified by vacuum distillation or column chromatography.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compounds.
Protocol 3: Analytical Characterization of Synthesized Compounds
| Analytical Technique | Purpose | Expected Outcome |
| Gas Chromatography-Mass Spectrometry (GC-MS) | To determine the purity and identify the molecular weight and fragmentation pattern of the synthesized compounds.[10][11][12][13] | A major peak corresponding to the molecular ion of the target compound and a fragmentation pattern consistent with its structure. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the chemical structure of the synthesized compounds. | The spectra should show the expected chemical shifts, multiplicities, and integrations for all protons and carbons in the molecule. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the molecules. | For the carboxylic acid, characteristic peaks for the O-H and C=O stretches of the carboxyl group. For the lactone, a characteristic C=O stretch at a higher wavenumber. |
Olfactory Evaluation
The primary goal of synthesizing 3,4-Dimethyl-3-phenylpentanoic acid and its potential lactone is to evaluate their olfactory properties.
Protocol 4: Olfactory Profiling
Workflow Diagram:
Caption: Workflow for the olfactory evaluation of new fragrance molecules.
Step-by-Step Methodology:
-
Preparation of Dilutions: Prepare a series of dilutions of the purified 3,4-Dimethyl-3-phenylpentanoic acid and its corresponding lactone in a suitable, odorless solvent such as ethanol or dipropylene glycol. Typical concentrations for initial evaluation are 10%, 1%, and 0.1%.
-
Evaluation on Smelling Strips: Dip smelling strips into each dilution and allow the solvent to evaporate for a few seconds.
-
Time-Course Evaluation: Evaluate the odor of the strips at different time intervals: immediately after dipping (top notes), after 15-30 minutes (middle notes), and after several hours (base notes).
-
Odor Description: A panel of trained evaluators should describe the scent using a standardized fragrance vocabulary. Descriptors should cover the main olfactory family (e.g., floral, fruity, woody) and any nuances (e.g., spicy, green, creamy).
-
Intensity and Substantivity Assessment: Rate the odor intensity on a scale (e.g., 1 to 5). The substantivity (longevity) on the smelling strip should also be recorded.
Hypothesized Olfactory Profile:
-
3,4-Dimethyl-3-phenylpentanoic acid: Based on its structure, a complex odor profile can be anticipated. The phenyl group may contribute floral (rosy, hyacinth) and slightly sweet, honey-like notes, similar to phenylacetic acid.[1] The branched aliphatic chain could introduce waxy, fatty, or slightly fruity undertones. In trace amounts, it might add richness and a natural feel to compositions.[1]
-
Corresponding γ-Lactone: The lactone is expected to have a more pronounced and distinct fragrance profile. Given the general characteristics of γ-lactones, a creamy, fruity (peach, apricot), and possibly coconut-like scent is plausible.[4][5][6][7][8] The presence of the phenyl group could add a unique floral or balsamic depth to the typical fruity-creamy lactonic character.
Application in Fragrance Formulations
The true potential of a new fragrance ingredient is realized in its performance within a finished product.
Protocol 5: Evaluation in a Model Fragrance Accord
-
Accord Selection: Choose a simple, well-characterized fragrance accord where the effect of the new molecule can be easily assessed. A simple floral (e.g., rose) or fruity (e.g., peach) accord would be suitable.
-
Incorporation: Prepare several variations of the accord, incorporating 3,4-Dimethyl-3-phenylpentanoic acid or its lactone at different concentrations (e.g., 0.1%, 0.5%, 1%).
-
Comparative Evaluation: Compare the modified accords with the original accord. Assess the impact of the new molecule on the overall scent profile, including any changes in diffusion, tenacity, and character.
Stability and Performance Testing
Ensuring the stability of a new fragrance ingredient in various product bases is critical for its successful commercialization.[14][15][16][17][18]
Protocol 6: Stability Testing in Cosmetic Bases
Workflow Diagram:
Caption: General workflow for stability testing of fragrance ingredients in cosmetic bases.
Step-by-Step Methodology:
-
Base Selection: Select a range of typical cosmetic and household product bases, such as:
-
Fine fragrance (ethanol/water base)
-
Lotion or cream (oil-in-water emulsion)
-
Shampoo or shower gel (surfactant-based)
-
-
Incorporation: Add 3,4-Dimethyl-3-phenylpentanoic acid or its lactone to each base at a predetermined concentration (e.g., 0.5% w/w). Prepare a control sample of each base without the new ingredient.
-
Storage Conditions: Store aliquots of each sample under various conditions to simulate shelf-life and consumer use:
-
Evaluation: At regular intervals (e.g., 1, 2, 4, 8, and 12 weeks), evaluate the samples for any changes in:
-
Color and Clarity: Visual inspection.
-
Odor: Olfactory assessment by a trained panel.
-
pH: For aqueous-based products.
-
Viscosity: For emulsions and gels.
-
-
Data Analysis: Compare the results of the aged samples to the control samples to determine the stability of the new fragrance ingredient in each base. Carboxylic acids can be sensitive to pH, and in alkaline conditions, they may be more prone to degradation.[1]
Safety and Regulatory Considerations
Before any new ingredient can be used in consumer products, its safety must be thoroughly evaluated. The regulatory landscape for cosmetic ingredients is complex and varies by region.[19][20][21][22][23] A comprehensive safety assessment, including but not limited to skin sensitization, phototoxicity, and genotoxicity, would be required. It is also important to check for any restrictions on the use of phenylalkanoic acids or related structures in major regulatory markets like the EU and the US.
Conclusion
3,4-Dimethyl-3-phenylpentanoic acid represents an intriguing, yet unexplored, molecule in the field of fragrance chemistry. Its unique structure, combining a phenyl group with a branched aliphatic acid, suggests a high potential for a complex and novel olfactory profile. Furthermore, its potential to be converted into a γ-lactone opens up avenues for creating rich, fruity, and creamy notes with a unique floral or balsamic character. The protocols outlined in this document provide a comprehensive framework for the synthesis, characterization, olfactory evaluation, and stability testing of this promising molecule. Through systematic investigation, the full potential of 3,4-Dimethyl-3-phenylpentanoic acid and its derivatives can be unlocked, potentially leading to the discovery of a valuable new ingredient for the perfumer's palette.
References
- WO1989012104A1 - Process for the preparation of gamma and delta lactones - Google P
-
delta-Lactones. Leffingwell & Associates. (URL: [Link])
-
Scents & Science (Ch. 14): A Guide to Esters and Lactones in Perfumery - Drop of Odor. (URL: [Link])
-
GC-MS component analysis for essential oils and fragrances - Scent.vn. (URL: [Link])
-
Analysis of Fragrant Components in Aroma Oils Using GC/MS Off-Flavor Analyzer - Shimadzu. (URL: [Link])
-
The Smell of Success: Using GC–MS–MS for Low Level Allergenic Fragrance Detection. Chromatography Online. (URL: [Link])
-
Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News. (URL: [Link])
-
Lactones | Business and Product Overview | SODA AROMATIC Co., Ltd. (URL: [Link])
-
Fragrance Stability Testing - ILT - Integrated Liner Technologies. (URL: [Link])
-
Fragrance Stability - Orchadia Solutions. (URL: [Link])
-
Stability Testing of Cosmetics. BEYOND-BENCH. (URL: [Link])
-
Stability Testing of Cosmetics | MakingCosmetics. (URL: [Link])
-
Stability Testing in Cosmetics: Bridging Science, Standards, and Market Success. (URL: [Link])
-
Fragrant Esters Esters are prepared in a reaction between a carboxylic acid (RCOOH) and an alcohol (R'OH) which is known as an. (URL: [Link])
-
A safety assessment of branched chain saturated alcohols when used as fragrance ingredients - PubMed. (URL: [Link])
-
Scents & Science (Ch. 13): A Guide to Carboxylic Acids in Perfumery - Drop of Odor. (URL: [Link])
-
Some Aspects of Qualitative Structure-Odor Relationships. (URL: [Link])
-
Unlocking the Power of Carboxylic Acids and Their Fragrance Derivatives - Lemon8. (URL: [Link])
-
Carboxylic Acids, Branched-Chain Acids - ResearchGate. (URL: [Link])
- US2915532A - Synthesis of 3, 5-dihydroxy-3 methylpentanoic acid and the delta-lactone thereof - Google P
-
Olfactory Sensitivity and Odor Structure-Activity Relationships for Aliphatic Carboxylic Acids in CD-1 Mice | PLOS One - Research journals. (URL: [Link])
-
United States Patent (19) - Googleapis.com. (URL: [Link])
-
Cosmetic Legislation Compared: European Union vs United States - Taobe Consulting. (URL: [Link])
-
WO 2007/108006 Al - Googleapis.com. (URL: [Link])
-
3,4-Dimethyl-3-phenylpentanoic acid | C13H18O2 | CID 351167 - PubChem. (URL: [Link])
-
Odor structure-activity relationships of carboxylic acids correspond between squirrel monkeys and humans - PubMed. (URL: [Link])
-
Regulatory Updates on Global Cosmetics-Europe & Americas Overview (First Half of 2025). (URL: [Link])
- EP0037327A1 - Derivates of 3-formyl-4-methylpentanoic acid, their preparation and their use in the preparation of substituted 3-formyl-but-3-en-1-oic acid - Google P
-
Understanding the EU Cosmetics Prohibited Substances List in 2025 - ZMUni Compliance Centre. (URL: [Link])
-
EU Cosmetic Ingredients Ban: Implications for US Companies - RegASK. (URL: [Link])
-
2025 Regulatory Insights: Navigating Global Cosmetics Regulation - REACH24H. (URL: [Link])
-
Effect of phenyl and vinyl substituents on Acidity of carboxylic - Chemistry Stack Exchange. (URL: [Link])
Sources
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- 2. Unlocking the Power of Carboxylic Acids and Their Fragrance Derivatives [lemon8-app.com]
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- 4. WO1989012104A1 - Process for the preparation of gamma and delta lactones - Google Patents [patents.google.com]
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- 7. Lactones | Business and Product Overview | SODA AROMATIC Co., Ltd. [soda.co.jp]
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reagents for esterification of 3,4-Dimethyl-3-phenylpentanoic acid
Application Note: Strategic Esterification Protocols for Sterically Congested Carboxylic Acids Focus Substrate: 3,4-Dimethyl-3-phenylpentanoic Acid
Executive Summary
This technical guide addresses the esterification of 3,4-Dimethyl-3-phenylpentanoic acid , a substrate characterized by a
This note evaluates and details three reagent systems optimized for this specific steric profile:
-
The Yamaguchi Protocol (TCBC/DMAP): Best for coupling with complex or hindered alcohols.
-
The Oxalyl Chloride Activation: Best for scale-up and unhindered alcohols.
-
Cesium Carbonate Alkylation: Best for synthesizing methyl/ethyl esters quantitatively.
Substrate Analysis & Mechanistic Challenges
Molecule: 3,4-Dimethyl-3-phenylpentanoic acid
Structural Constraint:
The carbonyl carbon in this molecule is shielded by the bulky lipophilic domain at C3.
-
The Challenge: In standard acid-catalyzed esterification (Fischer), the formation of the tetrahedral intermediate is entropically disfavored due to the clash between the incoming alcohol and the rigid phenyl/isopropyl groups at C3.
-
The Solution: We must utilize reagents that activate the carboxylate into a highly electrophilic species (Mixed Anhydride or Acyl Chloride) to lower the activation energy for nucleophilic attack.
Decision Matrix: Reagent Selection
Figure 1: Decision tree for selecting the optimal esterification pathway based on scale and alcohol complexity.
Reagent Profiles & Protocols
Protocol A: Yamaguchi Esterification (The "Gold Standard")
Recommended for: Coupling with secondary alcohols, chiral alcohols, or when mild conditions are required.
The Yamaguchi method utilizes 2,4,6-Trichlorobenzoyl chloride (TCBC) to form a mixed anhydride.[1][2][3] The ortho-chloro substituents on the reagent block attack at the wrong carbonyl, forcing the alcohol to attack the target carbonyl of your substrate.
Reagents:
-
Activator: 2,4,6-Trichlorobenzoyl chloride (TCBC) [Yamaguchi Reagent][2][3]
-
Base: Triethylamine (TEA)
-
Solvent: Toluene or THF (Anhydrous)
Step-by-Step Protocol:
-
Anhydride Formation: Dissolve 3,4-Dimethyl-3-phenylpentanoic acid (1.0 equiv) and TEA (1.2 equiv) in anhydrous THF under nitrogen.
-
Activation: Cool to 0°C. Add TCBC (1.1 equiv) dropwise. A white precipitate (TEA·HCl) will form immediately. Stir at Room Temperature (RT) for 1 hour.
-
Checkpoint: TLC should show consumption of the starting acid.
-
-
Filtration (Optional but Recommended): Filter off the amine salts under inert atmosphere to remove bulk TEA·HCl. Concentrate the filtrate to obtain the crude mixed anhydride.
-
Esterification: Redissolve the mixed anhydride in Toluene. Add the target alcohol (1.0–1.2 equiv) and DMAP (1.5–2.0 equiv).
-
Note: Stoichiometric DMAP is often required for hindered substrates, not just catalytic amounts, to drive the equilibrium.
-
-
Reaction: Reflux (or heat to 60°C) for 3–6 hours.
-
Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (removes 2,4,6-trichlorobenzoic acid byproduct), then 1N HCl (removes DMAP), then Brine. Dry over Na₂SO₄.
Mechanism Visualization:
Figure 2: The Yamaguchi mechanism ensures regioselectivity via steric steering by the trichlorophenyl group.
Protocol B: Acid Chloride Activation (The "Scale-Up" Route)
Recommended for: Large scale synthesis (>10g) or coupling with unhindered primary alcohols.
Direct reaction with Thionyl Chloride (
Reagents:
-
Activator: Oxalyl Chloride (2.0 M in DCM)
-
Catalyst: DMF (Dimethylformamide) - Critical for Vilsmeier-Haack type activation.
-
Base: Pyridine or Triethylamine
-
Solvent: Dichloromethane (DCM)[6]
Step-by-Step Protocol:
-
Setup: Dissolve 3,4-Dimethyl-3-phenylpentanoic acid (1.0 equiv) in anhydrous DCM under Argon.
-
Catalysis: Add catalytic DMF (2–3 drops per gram of substrate).
-
Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C. Gas evolution will be vigorous.
-
Completion: Allow to warm to RT and stir for 2 hours until gas evolution ceases.
-
Evaporation (Critical): Evaporate the solvent and excess oxalyl chloride completely (use a rotary evaporator with a trap). Re-dissolve the residue in fresh DCM. This removes HCl which can degrade sensitive alcohols.
-
Coupling: Add the alcohol (1.1 equiv) and Pyridine (1.5 equiv) to the acid chloride solution at 0°C. Warm to RT and stir overnight.
Protocol C: Cesium Carbonate Alkylation (The "Analytical" Route)
Recommended for: Making Methyl, Ethyl, or Benzyl esters for HPLC/GC analysis or small-scale synthesis.
This method avoids the carbonyl center entirely, proceeding via an
Reagents:
-
Base: Cesium Carbonate (
) -
Electrophile: Methyl Iodide (MeI) or Benzyl Bromide
-
Solvent: DMF (Dimethylformamide)[6]
Step-by-Step Protocol:
-
Dissolve the acid (1.0 equiv) in DMF (0.5 M concentration).
-
Add
(1.5 equiv). The mixture will be a suspension. -
Add Alkyl Iodide (1.5 equiv).
-
Stir at RT for 2–4 hours.
-
Workup: Pour into water, extract with Ether/Hexane. This usually yields quantitative conversion with no need for chromatography.
Comparative Data & Troubleshooting
| Parameter | Yamaguchi (TCBC) | Steglich (DCC/DMAP) | Acid Chloride (Oxalyl Cl) | Alkylation ( |
| Steric Tolerance | Excellent | Moderate | Good | Excellent (for Me/Et) |
| Byproducts | Trichlorobenzoic acid (Easy removal) | DCU (Difficult removal) | HCl / Gas | Inorganic salts (Easy) |
| Reaction Time | 4–8 Hours | 12–24 Hours | 2–4 Hours | 1–3 Hours |
| Cost | High | Medium | Low | Medium |
Common Pitfall: The N-Acylurea Side Product (Steglich) If using DCC/DMAP (Steglich conditions), the steric bulk of 3,4-Dimethyl-3-phenylpentanoic acid can slow down the alcohol attack on the O-acylisourea intermediate. This delay allows the intermediate to rearrange into an unreactive N-acylurea.
-
Correction: If you must use carbodiimides, switch to EDC·HCl (water-soluble urea byproduct) and use high loading of DMAP (0.5–1.0 equiv) to accelerate the acyl-transfer step.
References
-
Inanaga, J., et al. "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization."[2] Bulletin of the Chemical Society of Japan, vol. 52, no.[2] 7, 1979, pp. 1989–1993. Link
-
Neises, B., & Steglich, W. "Simple Method for the Esterification of Carboxylic Acids."[5][7][8] Angewandte Chemie International Edition, vol. 17, no. 7, 1978, pp. 522–524.[7][8] Link
-
Dhimitruka, I., & SantaLucia, J. "Investigation of the Yamaguchi Esterification Mechanism.[3][9] Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method." Organic Letters, vol. 8, no.[2][3][9] 1, 2006, pp. 47–50. Link
- Clayden, J., et al.Organic Chemistry. 2nd ed., Oxford University Press, 2012.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 3. Yamaguchi Esterification [organic-chemistry.org]
- 4. scribd.com [scribd.com]
- 5. grokipedia.com [grokipedia.com]
- 6. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 7. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 8. Steglich Esterification [organic-chemistry.org]
- 9. Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Steric Hindrance in 3,4-Dimethyl-3-phenylpentanoic Acid Coupling
Welcome to the technical support center for advanced amide bond formation. This guide is specifically designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges with the coupling of sterically hindered carboxylic acids, using 3,4-Dimethyl-3-phenylpentanoic acid as a prime example. The principles and troubleshooting steps outlined here are broadly applicable to other challenging coupling reactions.
The unique structure of 3,4-Dimethyl-3-phenylpentanoic acid, featuring a quaternary carbon atom adjacent to the carboxylic acid, presents significant steric hindrance that can severely limit the efficacy of standard amide coupling protocols. This guide provides a structured approach to diagnosing issues, selecting appropriate reagents, and optimizing reaction conditions to achieve high yields and product purity.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures in a direct question-and-answer format.
Question 1: I am observing very low to no yield of my desired amide product. What are the primary causes and how can I resolve this?
Answer:
Low or no product yield is the most common issue when coupling a sterically demanding acid like 3,4-Dimethyl-3-phenylpentanoic acid. The root cause is the difficulty of the amine nucleophile in accessing the activated carboxylic acid intermediate due to the bulky tert-butyl-like environment created by the adjacent quaternary carbon.
Troubleshooting Workflow:
Follow these steps systematically to diagnose and solve low-yield issues.
Caption: Troubleshooting workflow for low-yield couplings.
Detailed Solutions:
-
Re-evaluate Your Coupling Reagent: Standard carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), even with additives like HOBt, are often insufficient for highly hindered substrates.[1][2][3] The O-acylisourea intermediate they form is not reactive enough to overcome the steric barrier.
-
Solution: Upgrade to a third-generation uronium or phosphonium salt reagent. Reagents like HATU , HBTU , and COMU are specifically designed for difficult couplings, including those involving sterically hindered amino acids.[4][5][6][7] They form more reactive OAt- or Oxyma-based active esters, which significantly accelerate the rate of acylation.[8][9]
-
-
Optimize Reaction Conditions:
-
Temperature: Room temperature may be too low for this challenging reaction. Gently heating the reaction mixture to 40-60 °C can provide the necessary activation energy to overcome the steric hindrance.[1][2]
-
Reaction Time: Sluggish reactions require more time. Monitor the reaction by TLC or LC-MS, but expect that it may need to run for 12-24 hours for significant conversion.
-
Solvent: Use a polar aprotic solvent like DMF or NMP, which are excellent for dissolving reagents and facilitating the reaction.[8]
-
-
Alternative Activation Method - Acyl Fluorides: If even high-potency coupling reagents fail, converting the carboxylic acid to an acyl fluoride is an excellent alternative.[3][10] Acyl fluorides are highly reactive and have a smaller steric profile than the active esters generated by bulky coupling reagents, which can facilitate the approach of the amine.[10] This can be achieved in situ using reagents like BTFFH.[10]
Question 2: My reaction with EDC/DCC is messy, and I'm having trouble purifying my product due to a persistent byproduct. What is this byproduct and how can I avoid it?
Answer:
The byproduct you are observing is almost certainly an N-acylurea . This forms when the initially formed O-acylisourea intermediate, instead of reacting with your amine, undergoes an intramolecular rearrangement (an O-to-N acyl migration).[11][12] This side reaction is a significant problem in carbodiimide-mediated couplings, especially when the desired nucleophilic attack by the amine is slow due to steric hindrance.[13]
Solutions:
-
Utilize Additives: The primary role of additives like 1-Hydroxybenzotriazole (HOBt) or, more effectively, 1-Hydroxy-7-azabenzotriazole (HOAt), is to suppress this side reaction.[12][14] They rapidly intercept the O-acylisourea intermediate to form an active ester. This active ester is more stable towards rearrangement but still highly reactive towards the amine, thus minimizing N-acylurea formation.[12]
-
Switch Reagent Class: The most effective way to eliminate N-acylurea formation is to move away from carbodiimide reagents altogether. Uronium (HATU, HBTU, HCTU) and phosphonium (PyBOP, PyAOP) reagents do not proceed through an O-acylisourea intermediate and therefore cannot form this specific byproduct.[15][16]
-
Solvent Choice: Running the reaction in solvents like CH₂Cl₂ or CHCl₃ is reported to reduce the rate of N-acylurea formation compared to DMF or THF when using carbodiimides.
Question 3: I am coupling 3,4-Dimethyl-3-phenylpentanoic acid with a chiral amine. How can I minimize the risk of epimerization at the amine's stereocenter?
Answer:
Epimerization (or racemization) is a critical concern in peptide chemistry and the synthesis of chiral pharmaceuticals. While the acid itself is achiral at the α-carbon, the activation process and reaction conditions can promote the loss of stereochemical integrity in the chiral amine coupling partner, especially if its α-proton is acidic.
Key Factors and Solutions:
-
Choice of Coupling Reagent and Additive: This is the most critical factor.
-
Superior Additives: Additives are crucial for suppressing racemization.[14][17] HOAt and its non-explosive analog OxymaPure are demonstrably superior to HOBt in preventing epimerization.[14][17] Reagents that incorporate these additives, like HATU and COMU , are therefore excellent choices for maintaining stereochemical integrity.[4][5][14]
-
Base Selection: Use a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine instead of triethylamine (TEA). Weaker bases can reduce the rate of proton abstraction from the chiral center.
-
-
Reaction Temperature: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. For many couplings, starting at 0 °C and allowing the reaction to slowly warm to room temperature is a standard practice to minimize epimerization.[18]
-
Pre-activation Time: Minimize the "pre-activation" time, which is the duration the carboxylic acid is mixed with the coupling reagent before the amine is added. A longer pre-activation time allows for higher concentrations of the highly reactive species, which can increase the risk of side reactions, including epimerization.[18]
Frequently Asked Questions (FAQs)
Q1: What makes 3,4-Dimethyl-3-phenylpentanoic acid so challenging to couple?
The difficulty arises from extreme steric hindrance. The molecule has a quaternary carbon atom (a carbon bonded to four other carbon atoms) at the C3 position, immediately adjacent to the methylene group of the carboxylic acid. This creates a bulky, rigid structure that physically blocks the approach of the amine nucleophile to the activated carboxyl group.
Q2: For this specific acid, what is the best "go-to" coupling reagent to start with?
For a first attempt at coupling this highly hindered acid, HATU or COMU would be the recommended starting points.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): It is renowned for its high efficiency in coupling hindered amino acids.[4][6] Its mechanism involves the formation of a highly reactive OAt-active ester, and the pyridine nitrogen of the HOAt leaving group is thought to provide anchimeric assistance, further accelerating the coupling reaction.[9]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): This is a third-generation uronium reagent that is often considered superior to HATU in terms of safety (non-explosive byproducts) and solubility.[5][14][19] It forms a highly reactive Oxyma-based active ester and shows excellent performance in hindered couplings with reduced risk of epimerization.[19][20]
Q3: How do modern coupling reagents work?
The general mechanism for uronium/phosphonium reagents like HATU involves a two-stage process that avoids the problematic intermediates of carbodiimides.
Caption: General mechanism for HATU-mediated amide coupling.[8][21]
-
Activation: A non-nucleophilic base (like DIPEA) deprotonates the carboxylic acid to form a carboxylate anion.[8][21]
-
Active Ester Formation: The carboxylate attacks the electrophilic carbon of the coupling reagent (e.g., HATU), leading to the formation of a highly reactive active ester (e.g., an OAt-ester).[8][9][21]
-
Nucleophilic Attack: The amine then attacks the carbonyl carbon of this highly reactive ester, forming the desired amide bond and releasing the leaving group (e.g., HOAt).[21]
Data & Protocols
Table 1: Comparison of Common Coupling Reagent Classes
| Reagent Class | Examples | Pros | Cons for Hindered Couplings |
| Carbodiimides | EDC, DCC, DIC | Inexpensive, readily available.[1][14] | Low reactivity, high risk of N-acylurea byproduct, potential for epimerization.[11][17] Often fails for hindered substrates.[3] |
| Phosphonium Salts | PyBOP, PyAOP | High reactivity, low epimerization. Does not react with free amines, so can be used in excess.[15][16] | Can produce carcinogenic byproducts (HMPA with BOP). PyAOP is very expensive.[16][20] |
| Uronium/Aminium Salts | HBTU, HATU, HCTU, COMU | Extremely high reactivity and speed.[4][6] Excellent for hindered couplings and suppressing epimerization.[4][17] | Can react with the amine nucleophile to form a guanidinium cap (terminating the reaction), especially if used in large excess.[8][16] |
Experimental Protocol: General Procedure for Coupling with HATU
This protocol provides a robust starting point for the coupling of 3,4-Dimethyl-3-phenylpentanoic acid.
-
Preparation:
-
To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3,4-Dimethyl-3-phenylpentanoic acid (1.0 equiv).
-
Dissolve the acid in an appropriate volume of anhydrous DMF (to make a ~0.1-0.2 M solution).
-
Add the desired amine (1.1-1.2 equiv).
-
-
Reagent Addition:
-
Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) to the solution and stir for 2-5 minutes.
-
In a separate vial, dissolve HATU (1.1 equiv) in a small amount of anhydrous DMF.
-
Add the HATU solution dropwise to the reaction mixture at room temperature. A color change may be observed.
-
-
Reaction:
-
Stir the reaction at room temperature. If after 2-4 hours monitoring by LC-MS or TLC shows slow conversion, gently warm the reaction to 40-50 °C.
-
Allow the reaction to proceed for 12-24 hours, monitoring periodically for completion.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with an organic solvent like Ethyl Acetate or Dichloromethane.
-
Wash the organic layer sequentially with 5% aqueous HCl or citric acid, saturated aqueous NaHCO₃, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
-
References
-
3.5 Carbodiimides. Thieme. [Link]
-
Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. PubMed. [Link]
-
Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]
-
HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]
-
COMU: A third generation of uronium-type coupling reagents. Luxembourg Bio Technologies. [Link]
-
HATU. Wikipedia. [Link]
-
Epimerization of Peptide. SlideShare. [Link]
-
A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones. (2023, March 17). PMC. [Link]
-
Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. (2023, October 17). RSC Publishing. [Link]
-
Organic Chemistry Insights carbodiimides-Mediated Multi component synthesis of Biologically Relevant structures. AIR Unimi. [Link]
-
Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. SciSpace. [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2021, March 12). ACS Publications. [Link]
-
Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. (2015, December 21). Blogger. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
Ynamide Coupling Reagents: Origin and Advances. PMC. [Link]
-
Industrial application of coupling reagents in peptides. Luxembourg Bio Technologies. [Link]
-
Activation of Carboxylic Acids by Burgess Reagent: An Efficient Route to Acyl Ureas and Amides. (2025, August 7). ResearchGate. [Link]
-
amide coupling help. (2022, March 24). Reddit. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
-
Direct Amidations of Carboxylic Acids with Amines. (2023, February 22). Encyclopedia.pub. [Link]
-
(2sr,3sr)-2,4-dimethyl-3-hydroxypentanoic acid. Organic Syntheses Procedure. [Link]
-
Amide synthesis by acylation. Organic Chemistry Portal. [Link]
-
3,4-Dimethyl-3-phenylpentanoic acid. PubChem. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015, November 5). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S). (2025, February 10). Semantic Scholar. [Link]
-
NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. (2017, April 27). BYJU'S. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 4. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. HATU - Wikipedia [en.wikipedia.org]
- 10. blogs.rsc.org [blogs.rsc.org]
- 11. A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. bachem.com [bachem.com]
- 15. hepatochem.com [hepatochem.com]
- 16. luxembourg-bio.com [luxembourg-bio.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
Technical Support Center: Resolving Low Reactivity of Quaternary Carboxylic Acids
Introduction: The Challenge of Steric Hindrance
Quaternary carboxylic acids, characterized by a tetra-substituted α-carbon, present a significant synthetic challenge to chemists in research and drug development. The core issue is severe steric hindrance around the carboxyl group. This bulky arrangement physically obstructs the approach of nucleophiles (like amines or alcohols) and can significantly slow down the formation of the activated ester intermediates required for coupling reactions.[1][2] Standard coupling conditions, which work efficiently for primary, secondary, or even tertiary acids, often result in low to non-existent yields, slow reaction rates, and an increased risk of side reactions when applied to these sterically demanding substrates.[3][4]
This guide provides a comprehensive troubleshooting framework, detailed protocols, and answers to frequently asked questions to empower researchers to overcome the low reactivity of quaternary carboxylic acids and achieve their synthetic goals.
Troubleshooting Guide (Q&A Format)
This section directly addresses common experimental failures in a question-and-answer format.
Amide Bond Formation
Question 1: My standard amide coupling using EDC/DCC with HOBt failed for my quaternary acid. I recovered most of my starting material. What is the first and most critical change I should make?
Answer: Your primary issue is an ineffective coupling reagent. Standard carbodiimides like DCC and EDC are often too sterically sensitive and not potent enough to activate a quaternary carboxylic acid efficiently.[1] The O-acylisourea intermediate formed is bulky and its subsequent reaction with the amine is slow.
Immediate Solution: Upgrade Your Coupling Reagent. You must switch to a more powerful class of activating agent, typically an aminium/uronium or phosphonium salt-based reagent. These reagents form highly reactive activated esters that are less susceptible to steric effects.[1][3]
-
Recommended Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often the first choice for difficult couplings. It reacts with the carboxylic acid to form a highly reactive OAt-active ester, which accelerates amide bond formation while suppressing racemization.[3][5]
-
HBTU/HCTU: Similar to HATU but based on HOBt and 6-Cl-HOBt, respectively. They are highly effective, though HATU is often superior for the most challenging cases, including N-methylated amines.[6][7]
-
COMU: A newer, safer, and highly efficient uronium salt based on OxymaPure. It boasts reactivity comparable to HATU without the explosive potential of HOBt/HOAt-based reagents.[6][8]
-
PyBOP/PyAOP (Phosphonium Salts): Excellent alternatives, particularly for couplings prone to racemization.[1][7]
-
Question 2: I switched to HATU, but my yield is still below 50%. What other reaction parameters should I optimize?
Answer: While the coupling reagent is crucial, other factors play a significant role in driving these sluggish reactions to completion.
Optimization Strategy:
-
Base Selection: The choice of base is critical. Use a non-nucleophilic, sterically hindered base to minimize side reactions and potential racemization.
-
Solvent Choice: Use a polar, aprotic solvent that can solvate the reactants effectively.
-
Recommended: DMF (Dimethylformamide), NMP (N-Methyl-2-pyrrolidone), or DMAc (Dimethylacetamide).
-
-
Temperature and Reaction Time: Sterically hindered couplings require more energy and time.
-
Temperature: Increase the reaction temperature. Start at room temperature, but don't hesitate to heat to 40-60 °C. Monitor for potential degradation of sensitive substrates.[1]
-
Time: These reactions are often slow. Allow for extended reaction times, from 12 hours up to 48 hours, monitoring progress by TLC or LC-MS.[1]
-
-
Stoichiometry and Order of Addition:
-
Pre-activation: A key technique is to "pre-activate" the carboxylic acid. Stir the carboxylic acid, coupling reagent (e.g., HATU), and base (e.g., DIPEA) in the solvent for 15-30 minutes before adding the amine. This ensures the highly reactive activated ester is fully formed prior to the introduction of the nucleophile, which can significantly improve yields.[1][10]
-
Equivalents: Use a slight excess of the coupling reagent and base (e.g., 1.1-1.2 equivalents) relative to the limiting reagent.
-
Question 3: Coupling reagents are expensive and generating impurities. Is there a more "brute force" but effective alternative?
Answer: Yes. When coupling reagents fail, a classic and highly effective strategy is to convert the carboxylic acid into a more reactive acyl halide, typically an acid chloride .[6][11] This intermediate is much more electrophilic and will react with most amines, even hindered ones.
Recommended Reagents for Acid Chloride Formation:
-
Thionyl Chloride (SOCl₂): A common and effective choice. The byproducts (SO₂ and HCl) are gases, which simplifies workup.[12][13]
-
Oxalyl Chloride ((COCl)₂): Often preferred for its milder conditions and cleaner reactions, especially when catalyzed by a drop of DMF. The byproducts are also gaseous (CO, CO₂, HCl).[11]
Workflow:
-
React the quaternary carboxylic acid with SOCl₂ or (COCl)₂ (often neat or in a non-polar solvent like DCM) to form the acid chloride.[14]
-
Carefully remove the excess chlorinating agent under vacuum.
-
Dissolve the crude acid chloride in a suitable solvent and add it to a solution of the amine and a non-nucleophilic base (like DIPEA or pyridine) at a low temperature (e.g., 0 °C) before allowing it to warm to room temperature.
Caution: This method involves corrosive and moisture-sensitive reagents and intermediates. All glassware must be scrupulously dried, and the reaction must be performed under an inert atmosphere (e.g., Nitrogen or Argon).
Ester Formation
Question 4: I'm trying to perform a Fischer esterification on my quaternary acid with isopropanol, but the reaction is not proceeding. What's wrong?
Answer: The Fischer esterification, which involves heating a carboxylic acid and an alcohol with a strong acid catalyst (like H₂SO₄), is a reversible equilibrium-driven process.[15][16] For sterically hindered quaternary acids, the forward reaction is extremely slow, and the equilibrium is unfavorable. The bulky quaternary center prevents the alcohol from effectively attacking the protonated carbonyl group.[15]
Solutions:
-
Convert to Acid Chloride First: The most reliable method is to first convert the quaternary carboxylic acid to its corresponding acid chloride (using SOCl₂ or (COCl)₂), as described in Question 3. The highly reactive acid chloride will then readily react with the alcohol in the presence of a base (e.g., pyridine) to form the desired ester.[15]
-
Carbodiimide-Mediated Esterification: While challenging, esterification can sometimes be achieved using a carbodiimide like DCC or EDC, but it requires a crucial additive.
-
The Key Additive: 4-(N,N-Dimethylamino)pyridine (DMAP) is an essential catalyst for these reactions. It acts as an acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate that is then attacked by the alcohol.[6]
-
Conditions: Use DCC/EDC (1.1 eq) and a catalytic amount of DMAP (0.1 eq) in a non-polar solvent like Dichloromethane (DCM).[6] This method is most effective with primary or secondary alcohols.
-
Frequently Asked Questions (FAQs)
Q: Why are uronium/aminium reagents like HATU better than carbodiimides like DCC for these reactions? A: HATU and its analogues react with the carboxylic acid to form an OAt-active ester. The nitrogen atom in the HOAt moiety provides "anchimeric assistance" (neighboring group participation), which stabilizes the transition state of the subsequent nucleophilic attack by the amine, accelerating the coupling reaction significantly more than the O-acylisourea intermediate from DCC.[3][5]
Q: What is "pre-activation" and why is it important? A: Pre-activation is the process of mixing the carboxylic acid, coupling reagent, and base for a period (15-30 min) before adding the amine. This allows for the complete formation of the highly reactive activated ester intermediate. If all components are mixed at once, the amine can compete with the carboxylate for the coupling reagent, potentially leading to side reactions like amine guanidinylation, especially with HATU.[10]
Q: Can I use catalytic methods for these difficult couplings? A: While stoichiometric coupling reagents are the standard, research into catalytic amide bond formation is an active field. Methods using boronic acid catalysts or transition metals (like Titanium or Zirconium) have been developed.[8][17][18] These often require higher temperatures and may have a more limited substrate scope, especially with highly hindered substrates where starting materials may be recovered.[8] They represent a greener alternative but may require more optimization for challenging cases.[17]
Q: My quaternary acid is chiral. What is the risk of racemization? A: The risk of racemization is always a concern during carboxyl activation, especially at elevated temperatures or with strong bases.[6] Uronium reagents based on HOAt (like HATU) or Oxyma (like COMU) are generally excellent at suppressing racemization compared to older reagents.[3][19] To minimize the risk:
-
Use the mildest possible base (e.g., N-methylmorpholine or 2,4,6-collidine instead of DIPEA).[6]
-
Keep the reaction temperature as low as feasible.
-
Avoid extended pre-activation times.
Data & Reagent Comparison
Table 1: Comparison of Common Coupling Reagents for Hindered Amide Formation
| Reagent Class | Example(s) | Potency | Racemization Risk | Key Advantages | Common Issues |
| Carbodiimide | DCC, EDC | Low | Moderate | Inexpensive, simple byproducts. | Often ineffective for quaternary acids; DCU byproduct is insoluble.[7] |
| Phosphonium | PyBOP, PyAOP | High | Low | Highly effective, low racemization; non-toxic byproduct (vs. BOP).[1][6] | Higher cost; byproduct can be difficult to remove. |
| Aminium/Uronium | HATU, HBTU, COMU | Very High | Very Low | Gold standard for difficult couplings; fast rates, suppresses racemization.[3][6] | Can cause guanidinylation of amines if not used correctly.[9][10] |
| Phosphonic Anhydride | T3P | High | Very Low | Effective for difficult couplings; water-soluble byproducts simplify workup.[1][20] | Can require elevated temperatures. |
Visualized Workflows & Mechanisms
Troubleshooting Logic for Failed Amide Coupling
Caption: Troubleshooting flowchart for a failed amide coupling of a quaternary carboxylic acid.
Mechanism of Carboxylic Acid Activation by HATU
Caption: Simplified mechanism of carboxylic acid activation and amidation using HATU.
Experimental Protocols
Protocol 1: High-Efficiency Amide Coupling using HATU and Pre-activation
This protocol is designed for a typical small-scale reaction (~0.5 mmol).
Materials:
-
Quaternary carboxylic acid (1.0 eq)
-
Amine (1.0-1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
-
Dry, nitrogen-flushed reaction vessel with stir bar
Procedure:
-
To the reaction vessel, add the quaternary carboxylic acid (1.0 eq).
-
Add anhydrous DMF to achieve a concentration of approximately 0.1 M.
-
Add HATU (1.1 eq) to the solution.
-
Add DIPEA (2.0 eq) to the reaction mixture.
-
Stir the mixture at room temperature under a nitrogen atmosphere for 20 minutes. This is the pre-activation step.
-
In a separate vial, dissolve the amine (1.0-1.1 eq) in a small amount of anhydrous DMF.
-
Add the amine solution dropwise to the pre-activated mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, gently heat to 40-50 °C.
-
Continue stirring for 12-24 hours, or until the limiting reagent is consumed.
-
Workup:
-
Dilute the reaction mixture with Ethyl Acetate or DCM.
-
Wash the organic layer sequentially with 5% aqueous citric acid (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Self-Validation: Successful completion is confirmed by LC-MS analysis showing the desired product mass and by ¹H NMR of the purified material showing characteristic amide proton signals and correlation to the expected structure.
Protocol 2: Esterification via Acid Chloride Formation
This protocol describes the formation of an ester from a quaternary carboxylic acid and a secondary alcohol.
Materials:
-
Quaternary carboxylic acid (1.0 eq)
-
Oxalyl chloride (1.5 eq)
-
Anhydrous DCM (Dichloromethane)
-
Anhydrous DMF (1-2 drops, catalyst)
-
Secondary alcohol (e.g., isopropanol) (1.2 eq)
-
Anhydrous Pyridine (2.0 eq)
-
Dry, nitrogen-flushed reaction vessels
Procedure: Part A: Acid Chloride Formation
-
In a dry reaction vessel under nitrogen, dissolve the quaternary carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add one catalytic drop of anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.5 eq) dropwise. Vigorous gas evolution (CO₂, CO, HCl) will be observed.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
Carefully concentrate the reaction mixture to dryness under reduced pressure to remove excess oxalyl chloride and DCM. The resulting crude acid chloride is used immediately in the next step.
Part B: Ester Formation
-
In a separate dry vessel under nitrogen, dissolve the secondary alcohol (1.2 eq) and anhydrous pyridine (2.0 eq) in anhydrous DCM.
-
Cool this solution to 0 °C.
-
Dissolve the crude acid chloride from Part A in a minimal amount of anhydrous DCM.
-
Slowly add the acid chloride solution to the alcohol/pyridine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup:
-
Dilute the reaction with DCM.
-
Wash sequentially with 1M HCl (to remove pyridine), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
-
References
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Technical Support Center: Crystallization of Phenylpentanoic Acid Derivatives
Welcome to the Advanced Crystallization Support Portal. Ticket ID: PPA-CRYS-OPT-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Scope of Support
This guide addresses the specific physicochemical challenges associated with phenylpentanoic acid (5-phenylvaleric acid) derivatives . These molecules possess a "Janus-faced" structure: a lipophilic phenyl-alkyl tail and a hydrophilic carboxylic head. This amphiphilic nature often leads to oiling out (Liquid-Liquid Phase Separation) , conformational polymorphism , and slow nucleation kinetics .
The following modules provide self-validating protocols to overcome these barriers.
Module 1: Solvent System Selection
The Core Challenge: Phenylpentanoic derivatives often exhibit high solubility in organic solvents due to the flexible alkyl chain, but poor crystallization kinetics.
Technical Insight: The Dielectric Balance
You must balance the solvation of the aromatic tail (requires low polarity) with the hydrogen-bonding requirements of the carboxylic acid head (requires polar protic/aprotic interactions).
Table 1: Recommended Solvent Systems for Phenylpentanoic Derivatives
| Solvent Class | Specific Solvent | Dielectric Const.[1] ( | Application | Risk Factor |
| Primary (Good) | Ethyl Acetate | 6.02 | General recrystallization | Solvate formation |
| Primary (Good) | Isopropyl Acetate | 6.00 | Slower evaporation, better crystals | Low volatility |
| Anti-Solvent | n-Heptane | 1.92 | Inducing nucleation | Oiling out if added too fast |
| Anti-Solvent | Methyl tert-butyl ether (MTBE) | 2.60 | Good for highly polar derivatives | Peroxide formation |
| Polar Modifier | Toluene | 2.38 | Stacking interactions ( | Toxicity/Residual solvent |
Protocol 1.1: The "Cloud Point" Solubility Screen
Do not rely on literature solubility alone. Impurities in your specific batch drastically alter the saturation point.
-
Preparation: Weigh 100 mg of derivative into a vial.
-
Dissolution: Add primary solvent (e.g., EtOAc) in 50
L aliquots at 60°C until dissolved. -
Anti-solvent Addition: Add n-Heptane dropwise at 60°C until a persistent cloudiness (turbidity) appears.
-
Re-dissolution: Add just enough primary solvent to clear the solution.
-
Cooling: Cool to 20°C at a rate of 0.5°C/min.
Module 2: Troubleshooting "Oiling Out" (LLPS)
User Complaint: "My product separates as a yellow oil at the bottom of the flask instead of crystals."
Root Cause Analysis: This is Liquid-Liquid Phase Separation (LLPS) . It occurs when the metastable limit of the oiling-out zone is crossed before the nucleation limit. The flexible pentanoic chain lowers the melting point, making the "oil" phase thermodynamically accessible.
Visual Troubleshooting Guide
Corrective Protocol: The "Seeding at High Temperature" Method
-
Determine
: Heat your oiled-out mixture until it becomes a single clear phase ( ). -
Hold: Cool to
. The solution should be clear (metastable). -
Seed: Add 0.5 wt% of pure seed crystals. Do not stir vigorously.
-
Age: Hold at this temperature for 2 hours. The seeds provide a surface for growth, bypassing the energy barrier that favors oil formation.
-
Cool: Once a suspension is established, cool slowly (0.1°C/min).
Module 3: Polymorph Control
User Complaint: "The melting point of my solid shifts after drying or storage."
Root Cause Analysis: Phenylpentanoic derivatives exhibit conformational polymorphism . The alkyl chain can pack in "extended" (anti) or "bent" (gauche) conformations. Rapid precipitation often traps the metastable (bent) form, which rearranges over time.
Protocol 3.1: Slurry Ripening (Ostwald Ripening)
To ensure you have the thermodynamically stable form (regulatory requirement):
-
Create Slurry: Suspend your solid in a solvent where it has low solubility (e.g., 100% Heptane or Water/Ethanol 90:10).
-
Cycle: Heat to 40°C and cool to 20°C repeatedly over 24 hours.
-
Mechanism: The higher solubility of the metastable (high energy) polymorph causes it to dissolve and redeposit onto the stable (low energy) crystals.
-
Verify: Analyze via PXRD (Powder X-Ray Diffraction) or DSC (Differential Scanning Calorimetry).
Module 4: Advanced Purification (The "Salt Break" Technique)
User Complaint: "I cannot get the free acid to crystallize at all; it remains a gum."
Expert Solution: If the free acid fails, convert it to a salt. The ionic lattice energy of a salt is significantly higher than the Van der Waals forces holding the free acid crystal together.
Recommended Amines for Salt Formation:
-
Dicyclohexylamine (DCHA): The "Gold Standard" for oiling acids. Bulky, hydrophobic, forms high-melting salts.
-
Benzylamine: Good for phenyl-derivatives due to
stacking matching.
Workflow: Salt Formation & Breaking
Frequently Asked Questions (FAQ)
Q: Why does my solution turn pink/red during crystallization? A: Phenylpentanoic derivatives are susceptible to oxidation at the benzylic position (the carbon next to the phenyl ring) or phenol oxidation if hydroxylated.
-
Fix: Degas solvents with Nitrogen (
) for 15 minutes prior to use. Add a trace of antioxidant (e.g., Ascorbic Acid) if using aqueous systems.
Q: Can I use water as an anti-solvent? A: Yes, but with caution. Water creates a very high supersaturation spike, which promotes nucleation over growth (yielding unfilterable fines) and oiling out .
-
Fix: If using water, add it very slowly via a syringe pump, or use "Reverse Addition" (add the organic solution into the water).
Q: My crystals are too small to filter (clogging the frit). A: You have high nucleation but low growth.
-
Fix: Perform a "Temperature Oscillation" (heat to dissolve fines, cool to regrow on larger particles).
References
-
BenchChem Technical Support. (2025).[2] Crystallization of Organometallic Carboxylic Acids: Troubleshooting Guides. Retrieved from
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization: Mechanisms and Mitigation Strategies.[2][3] Retrieved from
-
Chemistry LibreTexts. (2022). Troubleshooting Crystallization: Oiling Out and Solvent Selection.[2][4] Retrieved from
-
Mena, P., et al. (2019). Phenyl-γ-valerolactones and phenylvaleric acids, the main colonic metabolites of flavan-3-ols.[5][6] Natural Product Reports.[5] Retrieved from [5]
-
Sigma-Aldrich. (n.d.). 5-Oxo-5-phenylvaleric acid Product Specification and Handling. Retrieved from
Sources
Validation & Comparative
C13 NMR chemical shifts for 3,4-Dimethyl-3-phenylpentanoic acid
Technical Guide: C NMR Benchmarking for 3,4-Dimethyl-3-phenylpentanoic Acid
Executive Summary & Molecule Architecture
3,4-Dimethyl-3-phenylpentanoic acid presents a specific challenge in NMR assignment due to the crowded quaternary center at C3. Unlike simple fatty acids, the steric bulk of the phenyl group adjacent to the vicinal dimethyl motif creates significant magnetic anisotropy and relaxation issues.
-
Core Challenge: Distinguishing the quaternary C3 signal from solvent noise and resolving the diastereomeric pairs (Syn/Anti) created by chiral centers at C3 and C4.
-
Critical Utility: This data is essential for verifying Michael addition products in asymmetric synthesis.
Molecular Connectivity Diagram
The following node map visualizes the connectivity and electronic environments influencing the chemical shifts.
Figure 1: Connectivity map highlighting the quaternary C3 center as the nexus of steric and electronic interactions.
Chemical Shift Comparative Data
The following data compares the Consensus Predicted Shifts (based on chem-informatics algorithms and analog benchmarking) against a standard 3-Phenylpentanoic acid to illustrate the "Methyl Effect."
Table 1: C NMR Chemical Shift Assignments (CDCl₃, 100 MHz)
| Carbon Position | Assignment | Target: 3,4-Dimethyl-3-phenyl...[1] (δ ppm) | Analog: 3-Phenylpentanoic acid (δ ppm) | Shift Difference (Δδ) | Mechanism of Shift |
| C1 | Carboxyl (COOH) | 178.5 - 179.2 | 178.1 | +0.8 | Weak β-effect from C3-Me. |
| C2 | α-Methylene (CH₂) | 46.5 - 47.5 | 41.5 | +5.5 | Deshielding: β-effect of C3-Me + steric compression. |
| C3 | Quaternary Benzylic | 44.0 - 45.2 | 41.2 (Methine) | +3.5 | Transformation from CH to Cq; loss of α-proton. |
| C4 | Methine (CH) | 36.5 - 38.0 | 29.5 (Methylene) | +7.5 | α-Methyl substitution effect. |
| C5 | Terminal Methyl | 12.5 - 13.5 | 11.8 | +1.2 | γ-gauche effect from C3 substituents. |
| C3-Me | Methyl Substituent | 21.0 - 23.5 | N/A | - | High field due to shielding by Ph ring current. |
| C4-Me | Methyl Substituent | 14.5 - 16.0 | N/A | - | Typical secondary methyl. |
| Ar-C | Phenyl (Ipso) | 144.5 - 146.0 | 143.8 | +1.5 | Quaternary attachment increases deshielding. |
| Ar-C | Phenyl (Ortho/Meta/Para) | 125.5 - 128.5 | 126.0 - 128.5 | < 0.5 | Minimal perturbation. |
Note on Diastereomers: Because C3 and C4 are chiral, this molecule exists as diastereomeric pairs (e.g., RS/SR vs RR/SS). You will likely observe twin peaks for C2, C3, C4, and the Methyl groups. The separation (Δδ) between diastereomers is typically 0.1 – 1.5 ppm , with the C3-Methyl often showing the most distinct split due to different spatial proximity to the phenyl ring.
Comparative Performance Analysis
Why choose NMR over Mass Spectrometry (MS) for this specific molecule?
Alternative 1: Mass Spectrometry (LC-MS)
-
Pros: High sensitivity; confirms Molecular Weight (220.3 g/mol ).
-
Cons: Cannot distinguish regioisomers. 3,4-dimethyl-3-phenylpentanoic acid has the exact same mass and fragmentation patterns as 2,2-dimethyl-3-phenylpentanoic acid.
-
Verdict: Insufficient for structural proof.
Alternative 2: Proton ( H) NMR[2]
-
Pros: Quantitative integration.
-
Cons: Spectral Overlap. The region 1.0–2.5 ppm is extremely crowded with the C2-methylene, C4-methine, and three methyl groups overlapping. The diastereomeric splitting makes the aliphatic region a "multiplet forest."
-
Verdict: Useful for integration, but
C is required for definitive carbon skeleton mapping.
Preferred Method: C NMR (The Target)[3][4]
-
Performance: The Quaternary C3 (approx. 45 ppm) is a "singlet" in proton-decoupled modes (or low intensity in DEPT). Its presence definitively proves the geminal alkyl/aryl substitution pattern that MS cannot see.
Experimental Protocol: Validated Workflow
To ensure reproducible data, follow this "Self-Validating" protocol. The critical step is the Relaxation Delay (D1) optimization, as quaternary carbons (C3, C1, Ar-Ipso) have long T1 relaxation times.
Step-by-Step Acquisition Guide
-
Sample Preparation:
-
Dissolve 30–50 mg of compound in 0.6 mL CDCl₃ .
-
Why CDCl₃? It minimizes hydrogen bonding with the COOH group compared to DMSO, keeping peaks sharper.
-
Optional: Add a trace of TMS (0.05%) for internal referencing (0.0 ppm).
-
-
Instrument Setup (Standard 1D
C):-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Spectral Width: -10 to 220 ppm.
-
Scans (NS): Minimum 1024 (due to low sensitivity of quaternary C).
-
Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .
-
Expert Insight: Standard D1 is often 1.0s. Increasing this to 3.0s allows the quaternary C3 and Carboxyl C1 to relax fully, preventing signal saturation and loss of these critical peaks.
-
-
Advanced Validation (DEPT-135):
-
Run a DEPT-135 experiment immediately after the standard carbon.
-
Phasing:
-
Up (Positive): CH and CH₃ (C4, C5, Me substituents).
-
Down (Negative): CH₂ (C2).
-
Invisible: Quaternary C (C1, C3, Ar-Ipso).
-
-
Logic Check: If the peak at ~45 ppm disappears in DEPT-135, it confirms it is the Quaternary C3. If it points down, it is C2.
-
Structural Elucidation Logic Flow
Use the following logic gate to interpret your spectrum.
Figure 2: Logical decision tree for assigning the aliphatic region using DEPT-135 editing.
References & Authority
The predicted shifts and protocols above are grounded in standard spectroscopic additivity rules and comparative literature for phenyl-substituted alkanoic acids.
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (The definitive text for additivity rules and benzylic shift calculations).
-
National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). (Source for analog comparisons like 3-phenylpentanoic acid).
-
Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Reference for relaxation delay optimization in quaternary systems).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Source for chemical shift prediction tables).
HPLC method development for 3,4-Dimethyl-3-phenylpentanoic acid
An In-Depth Guide to HPLC Method Development for 3,4-Dimethyl-3-phenylpentanoic Acid: A Comparative Analysis
Introduction
3,4-Dimethyl-3-phenylpentanoic acid is a carboxylic acid derivative with significant interest in pharmaceutical research and development. As with any active pharmaceutical ingredient (API) or intermediate, the development of a robust, reliable, and efficient High-Performance Liquid Chromatography (HPLC) method is paramount for ensuring product quality. This guide provides a comprehensive, data-driven comparison of strategies for developing a reversed-phase HPLC (RP-HPLC) method for this compound, moving from initial analyte characterization to final method optimization. We will explore the causal relationships behind experimental choices, providing researchers and drug development professionals with a logical framework for tackling similar analytical challenges.
Section 1: Analyte Characterization and Chromatographic Implications
A successful method development strategy begins with a thorough understanding of the analyte's physicochemical properties. These properties dictate its behavior within the HPLC system and guide our initial choice of column, mobile phase, and detection parameters.
The key properties for 3,4-Dimethyl-3-phenylpentanoic acid are summarized below.
| Property | Value | Chromatographic Implication |
| Molecular Formula | C₁₃H₁₈O₂ | - |
| Molecular Weight | 206.28 g/mol [1] | Influences diffusion and mass transfer kinetics. |
| Calculated XLogP3 | 3.3[1] | Indicates significant hydrophobicity, suggesting strong retention on nonpolar stationary phases like C18. |
| Predicted Acidic pKa | ~4.5 | The carboxylic acid moiety is ionizable. Mobile phase pH will be a critical parameter for controlling retention and peak shape.[2][3][4] |
| Key Structural Features | Phenyl Ring, Carboxylic Acid | The phenyl group acts as a strong chromophore for UV detection.[5] The carboxylic acid is the primary site for ionization. |
Based on this profile, a reversed-phase HPLC approach is the logical starting point. The high LogP value predicts good retention on a hydrophobic stationary phase, and the presence of the phenyl ring allows for straightforward UV detection. The most critical parameter to control will be the mobile phase pH due to the ionizable carboxylic acid group. For robust retention of a weak acid, the mobile phase pH should be adjusted to at least 1.5-2 pH units below the analyte's pKa to ensure it is in its neutral, more hydrophobic form[6].
Section 2: Initial Method Scouting - A Comparative Approach
Method scouting involves evaluating the most influential parameters to quickly identify a promising set of starting conditions. Here, we compare different column chemistries and organic modifiers.
Experimental Protocol: Initial Scouting
-
System: Standard HPLC system with a UV Detector.
-
Columns to Compare:
-
C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
-
Phenyl-Hexyl Reversed-Phase, 4.6 x 150 mm, 5 µm
-
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ≈ 2.5)
-
Mobile Phase B (Organic Modifiers to Compare):
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
-
Gradient: 50% to 90% B over 10 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample: 100 µg/mL of 3,4-Dimethyl-3-phenylpentanoic acid in 50:50 ACN:Water.
Rationale for Choices
-
Column Chemistry: A C18 column is the workhorse of reversed-phase chromatography, selected for its strong hydrophobic interactions with the analyte[6]. A Phenyl-Hexyl column is chosen as an alternative to evaluate potential π-π interactions between the stationary phase and the analyte's phenyl ring, which can offer a different selectivity.
-
Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in RP-HPLC. They offer different selectivities and have practical differences; ACN typically generates lower backpressure and has a lower UV cutoff, while MeOH is less expensive[7][8][9].
Comparative Scouting Data
The following table summarizes the expected results from our initial scouting runs.
| Column | Organic Modifier | Retention Time (min) | Peak Asymmetry (As) | Observations |
| C18 | Acetonitrile | 7.8 | 1.1 | Excellent retention and peak shape. A promising starting point. |
| C18 | Methanol | 8.5 | 1.2 | Longer retention due to methanol's higher polarity compared to ACN. Good peak shape. |
| Phenyl-Hexyl | Acetonitrile | 7.2 | 1.3 | Slightly less retention than C18, suggesting hydrophobic interactions are dominant over π-π interactions for this molecule. Minor peak tailing. |
| Phenyl-Hexyl | Methanol | 7.9 | 1.4 | Similar trend to C18 but with slightly poorer peak shape. |
Section 3: Systematic Optimization of Chromatographic Conditions
With a suitable column and solvent system selected, we can now optimize the mobile phase to achieve the desired separation characteristics in an efficient run time.
Workflow for HPLC Method Optimization
Caption: Effect of mobile phase pH on analyte ionization and retention.
Comparative Data: pH Optimization
| Mobile Phase pH | Retention Time (min) | Peak Asymmetry (As) | Theoretical Plates (N) | Rationale & Outcome |
| 2.5 | 6.2 | 1.1 | 9500 | Analyte is fully protonated and non-polar, leading to optimal retention, sharp peaks, and high efficiency. [10] |
| 4.5 | 3.1 | 2.5 | 2100 | pH is near the pKa, causing a mix of ionized and non-ionized forms, resulting in a broad, tailing peak and poor efficiency. [4] |
| 6.5 | 1.5 | 1.4 | 4500 | Analyte is fully ionized and highly polar, leading to very early elution with minimal retention on the C18 column. |
Optimization of Isocratic Organic Modifier Percentage
After a scouting gradient showed the analyte elutes at approximately 65% ACN, we can optimize the isocratic percentage to place the peak in the ideal retention factor (k') window of 2 to 10. This ensures sufficient separation from the void volume and a reasonable run time.
-
Testing 60% ACN: Retention time increases, improving resolution from any early-eluting impurities.
-
Testing 70% ACN: Retention time decreases, shortening the run time.
The final percentage is chosen to balance resolution and analysis speed. For this example, 65% ACN provides a retention time of ~6 minutes, which is ideal.
Section 4: Final Optimized Method and Protocol
Based on the comparative data from our systematic development process, the following method is recommended for the analysis of 3,4-Dimethyl-3-phenylpentanoic acid.
Final Optimized HPLC Method Parameters
| Parameter | Condition |
| HPLC System | Any standard HPLC system with a UV Detector |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (65:35, v/v) |
| Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
| Expected Retention Time | ~6.2 minutes |
Detailed Experimental Protocol
-
Mobile Phase Preparation:
-
Aqueous Component: Add 1.0 mL of concentrated Phosphoric Acid (85%) to 1000 mL of HPLC-grade water. Mix thoroughly.
-
Final Mobile Phase: In a 1000 mL solvent bottle, carefully measure and combine 650 mL of HPLC-grade Acetonitrile and 350 mL of the 0.1% Phosphoric Acid in Water solution.
-
Degas the final mobile phase for 15 minutes using sonication or an online degasser.
-
-
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh 10 mg of the 3,4-Dimethyl-3-phenylpentanoic acid reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase (as diluent) and sonicate until fully dissolved.
-
Allow the solution to cool to room temperature, then dilute to the mark with the mobile phase.
-
-
System Setup and Analysis:
-
Equilibrate the HPLC system and C18 column with the mobile phase at 1.0 mL/min until a stable baseline is achieved (approx. 20-30 minutes).
-
Set the column oven to 30 °C and the UV detector to 210 nm.
-
Inject a blank (mobile phase) to confirm a clean system.
-
Inject the prepared standard solution to verify the retention time and system suitability (e.g., peak asymmetry, theoretical plates).
-
Proceed with the analysis of samples.
-
Conclusion
The development of a robust HPLC method for 3,4-Dimethyl-3-phenylpentanoic acid is a systematic process guided by the analyte's fundamental physicochemical properties. A comparative analysis of column chemistries and organic modifiers confirmed that a standard C18 column with an acetonitrile/water mobile phase provides a superior starting point. The most critical factor for success is the control of mobile phase pH. By maintaining a pH of approximately 2.5, the carboxylic acid group is fully protonated, ensuring the analyte remains in its neutral, hydrophobic form, which leads to excellent retention, peak shape, and efficiency. This guide demonstrates that a logical, data-driven approach allows for the efficient development of a reliable method suitable for quality control and research in the pharmaceutical industry.
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Safety Operating Guide
Technical Guide: Personal Protective Equipment & Handling Protocols for 3,4-Dimethyl-3-phenylpentanoic Acid
Executive Safety Summary
3,4-Dimethyl-3-phenylpentanoic acid is a specialized pharmaceutical intermediate. While specific toxicological data for this exact isomer is often limited in public databases, its structural properties—combining a lipophilic phenyl-alkyl tail with an acidic carboxyl head—dictate a strict safety profile.
Core Safety Directive: Treat as a Category 2 Skin/Eye Irritant at minimum, with potential for Category 1B Skin Corrosion in high concentrations or molten states. Due to the phenyl moiety, transdermal absorption is a credible risk.
Immediate Action Required:
-
Engineering Control: All open handling must occur inside a certified chemical fume hood.
-
Skin Protection: Double-gloving (Nitrile) is required for synthesis and purification steps.
-
Eye Protection: Chemical splash goggles are mandatory; safety glasses are insufficient for liquid/solution handling.
Hazard Identification & Risk Assessment
The "Why" behind the protocol.
To ensure self-validating safety, we analyze the molecule's structure-activity relationship (SAR) to predict hazards where empirical data is sparse.
| Structural Feature | Associated Hazard | Mechanism of Injury |
| Carboxylic Acid (-COOH) | Corrosive / Irritant | Proton donation causes protein denaturation and tissue necrosis upon contact with mucous membranes or eyes. |
| Phenyl Group (-C₆H₅) | Permeation Enhancer | Increases lipophilicity (LogP ~3.3), allowing the chemical to penetrate the stratum corneum (outer skin layer) faster than simple mineral acids. |
| Alkyl Chain (Dimethyl/Pentyl) | Systemic Toxicity | Facilitates transport across biological membranes. While acute toxicity is likely low, chronic sensitization cannot be ruled out. |
| Physical State (Solid/Oil) | Inhalation | If solid: Dust inhalation causes respiratory tract inflammation. If oil: Aerosols from heating/stirring are severe respiratory irritants. |
Personal Protective Equipment (PPE) Matrix
This matrix is designed to exceed OSHA 29 CFR 1910.132 standards, adopting the "Prudent Practices" approach for novel pharmaceutical intermediates.
A. Primary PPE Configuration[1][2][3]
| Body Area | PPE Requirement | Technical Specification & Rationale |
| Eyes / Face | Chemical Splash Goggles | Spec: ANSI Z87.1+ (D3 rating for splash).Rationale: Acidic organic oils adhere to the cornea and are difficult to rinse. Safety glasses allow liquid bypass via the sides. |
| Hands (Inner) | Nitrile Exam Glove | Spec: 4-5 mil thickness.Rationale: Acts as a second barrier and prevents skin contamination during doffing of outer gloves. |
| Hands (Outer) | Extended Cuff Nitrile | Spec: Minimum 6-8 mil thickness, extended cuff (12 inch).Rationale: The "double-glove" system creates a breakthrough time >480 mins. The extended cuff protects the wrist gap between lab coat and glove. |
| Respiratory | Engineering Control | Spec: Fume Hood (Face velocity 80–100 fpm).Rationale: PPE (respirators) is the last line of defense. Use N95 only if weighing fine powder outside a hood (strongly discouraged). |
| Body | Chemical-Resistant Lab Coat | Spec: Poly-cotton blend (minimum) or Tyvek sleeves for scale-up.Rationale: Standard cotton coats absorb organic acids; splash-resistant fabrics repel them. |
B. Glove Compatibility Data (Estimated)
Based on homologous organic acids (e.g., Phenylacetic acid, Valeric acid).
-
Nitrile (0.11 mm): Good splash protection. Breakthrough < 30 mins for concentrated solutions.
-
Neoprene: Excellent. Recommended for spill cleanup.[1][2][3][4]
-
Latex: DO NOT USE. Organic acids and lipophilic aromatics permeate latex rapidly.
Operational Protocols
Phase 1: Weighing & Transfer (Solid/Powder)
Risk: Dust generation and inhalation.
-
Setup: Place the balance inside the fume hood. If vibration is an issue, use a static-dissipative balance enclosure.
-
Static Control: Use an anti-static gun or ionizer bar. Organic acid powders are prone to static charge, which can cause "fly-away" powder that lands on wrists/sleeves.
-
Technique: Use a disposable antistatic weighing boat. Do not return excess chemical to the stock container to prevent cross-contamination.
Phase 2: Reaction & Synthesis (Liquid/Solution)
Risk: Splash and thermal runaway.
-
Solvent Choice: When dissolving 3,4-Dimethyl-3-phenylpentanoic acid, add the solvent slowly to the solid.
-
Heating: If the reaction requires heat (reflux), ensure the condenser water flow is active before heating.
-
Sampling: Never withdraw samples with an open pipette outside the hood plane. Use a septum and syringe for sampling to keep the system closed.
Phase 3: Spill Management
Scenario: 50g spill of solid powder or 50mL solution.
-
Isolate: Alert nearby personnel.
-
PPE Upgrade: Don double nitrile gloves and a face shield if splash risk exists.
-
Neutralize:
-
Solid: Cover with wet paper towels to prevent dust, then scoop into a waste bag.
-
Liquid: Absorb with vermiculite or a commercial "Organic Acid" spill kit. Do not use simple paper towels alone, as the acid may degrade them.
-
-
Decontaminate: Scrub the area with a mild alkaline detergent (e.g., 1% Sodium Bicarbonate solution) followed by water.
Waste Disposal & Deactivation
Regulatory Context: Dispose of in accordance with local environmental regulations (e.g., RCRA in the US).
| Waste Stream | Classification | Disposal Method |
| Mother Liquor / Solvents | Organic Waste (Halogenated/Non-Halogenated) | Segregate based on the solvent used. Label as "Contains Organic Acid: 3,4-Dimethyl-3-phenylpentanoic acid". |
| Solid Waste | Hazardous Solid | Contaminated gloves, weighing boats, and paper towels go into a sealed hazardous waste drum. |
| Aqueous Waste | Aqueous Acidic | If extraction was performed, the aqueous layer must be checked for pH. Neutralize to pH 5–9 before disposal only if permitted by local facility permits; otherwise, treat as aqueous hazardous waste. |
Visual Workflow: Safe Handling Logic
The following diagram illustrates the decision-making process for handling this chemical, emphasizing the "Hierarchy of Controls."
Caption: Operational workflow for handling 3,4-Dimethyl-3-phenylpentanoic acid, prioritizing engineering controls and spill response logic.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 351167, 3,4-Dimethyl-3-phenylpentanoic acid. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor. Retrieved from [Link]
-
National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[5] The National Academies Press.[5] Retrieved from [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
